Neohelmanthicin A
Description
Properties
Molecular Formula |
C26H34O10 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (2R,3S)-2-hydroxy-2-methyl-3-[(Z)-2-methylbut-2-enoyl]oxybutanoate |
InChI |
InChI=1S/C26H34O10/c1-9-14(3)23(27)35-17(6)26(7,30)25(29)34-16(5)21(36-24(28)15(4)10-2)18-11-19(31-8)22-20(12-18)32-13-33-22/h9-12,16-17,21,30H,13H2,1-8H3/b14-9-,15-10-/t16-,17-,21-,26+/m0/s1 |
InChI Key |
GWGKUNRASDCVQT-JESYTELNSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Neohelmanthicin A: A Technical Guide to its Discovery and Isolation
For Immediate Release
A comprehensive technical guide detailing the discovery, isolation, and preliminary characterization of Neohelmanthicin A, a novel phenylpropanoid with promising cytotoxic activities. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new anticancer agents from natural sources.
This guide provides an in-depth overview of the initial discovery of this compound from the endophytic fungus Corynespora cassiicola, including detailed experimental protocols for its fermentation, isolation, and purification. Furthermore, it presents a summary of its biological activity against several cancer cell lines and the spectroscopic data that led to the elucidation of its chemical structure.
Discovery and Biological Activity
This compound was identified as a secondary metabolite produced by the endophytic fungus Corynespora cassiicola, isolated from a healthy branch of Ginkgo biloba. Preliminary screening of the fungal extract revealed significant cytotoxic activity, prompting further investigation to isolate the active constituent. Subsequent bioactivity-guided fractionation led to the purification of this compound.
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines. The compound exhibited notable inhibitory effects, with specific IC50 values detailed in the table below.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| EL4 | Leukemia | 0.13[1][2] |
| S180 | Breast Cancer | 7[1][2] |
| MCF-7 | Breast Cancer | 23[1][2] |
Experimental Protocols
Fungal Fermentation and Extraction
The producing fungus, Corynespora cassiicola, was cultured in a suitable liquid medium to generate a sufficient quantity of biomass and secondary metabolites.
-
Culture Medium: Potato Dextrose Broth (PDB) was used for the large-scale fermentation.
-
Fermentation Conditions: The fungus was cultivated in Fernbach flasks under static conditions at room temperature for a period of four weeks.
-
Extraction: Following incubation, the entire culture, including the mycelia and broth, was extracted exhaustively with ethyl acetate (EtOAc). The organic solvent was then evaporated under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
A multi-step chromatographic process was employed to isolate this compound from the crude fungal extract. The workflow for this process is illustrated in the diagram below.
-
Silica Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography using a step gradient elution from n-hexane to ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: The fractions exhibiting cytotoxic activity were pooled and further purified on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column using an isocratic mobile phase of acetonitrile and water to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| HR-ESI-MS | [M+H]⁺ ion observed, consistent with the molecular formula C₁₇H₁₈O₅. |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and an aliphatic chain were observed. |
| ¹³C NMR | Resonances for seventeen carbons were detected, including carbonyls, aromatic carbons, and aliphatic carbons. |
| 2D NMR (COSY, HMQC, HMBC) | These experiments were used to establish the connectivity of protons and carbons, confirming the phenylpropanoid skeleton and the positions of substituents. |
The detailed analysis of these spectroscopic data led to the unambiguous identification of this compound as a novel phenylpropanoid derivative.
Mechanism of Action
While the precise mechanism of action of this compound is still under investigation, its cytotoxic activity suggests that it may interfere with critical cellular processes in cancer cells. Further studies are warranted to elucidate the specific molecular targets and signaling pathways affected by this compound. A proposed general workflow for investigating the mechanism of action is presented below.
This technical guide provides a foundational understanding of the discovery and isolation of this compound. The promising cytotoxic profile of this novel phenylpropanoid warrants further investigation into its therapeutic potential and mechanism of action.
References
Unveiling Neohelmanthicin A: A Technical Guide to its Natural Source and Origin
For Immediate Release
This technical guide addresses the natural source, origin, and isolation of Neohelmanthicin A, a phenylpropanoid glycoside with demonstrated antitumor properties. This document is intended for researchers, scientists, and drug development professionals. A significant clarification at the outset is that while the name "Neohelmanthicin" might imply an anthelmintic activity, current scientific evidence identifies it as a compound with anticancer potential, originating from a plant source.
Executive Summary
This compound is a naturally occurring phenylpropanoid glycoside. Contrary to any potential misinterpretation of its name, its primary biological activity of interest is not anthelmintic but rather antitumor. It has shown inhibitory effects against various cancer cell lines. The definitive natural source of this compound is the common daisy, Bellis perennis L., a member of the Asteraceae (or Compositae) family. This guide provides a comprehensive overview of its origin, quantitative data on its biological activity, and a generalized experimental protocol for its isolation from its natural source.
Natural Source and Origin
Producing Organism: this compound is a secondary metabolite produced by the common daisy, Bellis perennis L. [1][2][3][4] This herbaceous perennial plant is widespread across Europe and has been naturalized in many other regions. Historically, Bellis perennis has been used in traditional medicine for various ailments.[5][6][7] Modern phytochemical investigations have revealed its rich composition of bioactive compounds, including saponins, flavonoids, and phenylpropanoid glycosides like this compound.[8][9][10]
Quantitative Data
This compound has demonstrated significant cytotoxic activity against several cancer cell lines. The following table summarizes the reported in vitro efficacy of this compound.
| Cell Line | Cancer Type | IC₅₀ (μM) |
| EL4 | Leukemia | 0.13[4][11][12] |
| S180 | Breast Cancer | 7[4][11] |
| MCF7 | Breast Cancer | 23[4][11] |
Experimental Protocols
General Isolation and Purification Protocol
1. Plant Material Collection and Preparation:
-
Fresh flowers of Bellis perennis L. are collected and authenticated.
-
The plant material is air-dried in the shade and then ground into a fine powder.
2. Extraction:
-
The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.
-
The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.
-
The antitumor activity is typically concentrated in the more polar fractions (e.g., n-butanol).[5][6][7]
4. Chromatographic Purification:
-
The bioactive fraction (e.g., the n-butanol fraction) is subjected to a series of chromatographic techniques to isolate the target compound.
-
Column Chromatography: The fraction is first separated on a silica gel or a reversed-phase C18 column, eluting with a gradient of solvents (e.g., water-methanol or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified using preparative HPLC on a suitable column (e.g., C18) with an appropriate mobile phase to yield the pure compound.
5. Structure Elucidation:
-
The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the bioassay-guided isolation of a bioactive compound like this compound from Bellis perennis.
Caption: Bioassay-guided isolation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isolation of an oleanane-type saponin active from Bellis perennis through antitumor bioassay-guided procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Flavonol glycosides from the flowers of Bellis perennis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MCF-7 breast cancer cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 12. EL-4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Elucidation of the Neohelmanthicin A Biosynthetic Pathway: A Technical Guide for Researchers
Introduction
Neohelmanthicin A is a phenylpropanoid compound that has demonstrated notable antitumor activity.[1][2][3] Its potential as a therapeutic agent has garnered interest within the scientific community. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthetic pathway of this compound, including detailed experimental protocols and quantitative data to facilitate further research and development.
Chemical Profile of this compound
-
Chemical Formula: C26H34O10[4]
-
CAS Number: 920758-09-4[4]
-
IUPAC Name: [(1S,2R)-2-(7-methoxy-1,3-benzodioxol-5-yl)-1-methyl-2-[(Z)-2-methylbut-2-enoyl]oxy-ethyl] (2R)-2-hydroxy-2-(4-hydroxyphenyl)acetate[5]
Biological Activity
This compound has shown significant inhibitory effects against various cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for the following cell lines:
| Cell Line | Cancer Type | IC50 (μM) |
| EL4 | Leukemia | 0.13 |
| S180 | Breast Cancer | 7 |
| MCF7 | Breast Cancer | 23 |
| (Data sourced from MedChemExpress)[1][3][6] |
This cytotoxic activity underscores the potential of this compound as a lead compound in the development of novel anticancer drugs.
Biosynthetic Pathway of this compound
Currently, there is no publicly available scientific literature detailing the complete biosynthetic pathway of this compound. The enzymatic steps and the genes encoding the biosynthetic machinery remain to be elucidated. The origin of its phenylpropanoid core likely involves the shikimate pathway, a common route for the biosynthesis of aromatic compounds in plants and microorganisms. However, the specific tailoring enzymes responsible for the unique structural features of this compound have not yet been identified and characterized.
Future Research Directions
The absence of information on the biosynthetic pathway of this compound presents a significant research opportunity. Key areas for future investigation include:
-
Genome Mining: Identifying the producing organism and sequencing its genome to locate the biosynthetic gene cluster responsible for this compound production.
-
Heterologous Expression: Expressing the identified gene cluster in a suitable host organism to confirm its role in the biosynthesis and to enable the production of derivatives.
-
Enzymatic Studies: Characterizing the function of individual enzymes in the pathway to understand the catalytic mechanisms and substrate specificities.
-
Metabolic Engineering: Modifying the biosynthetic pathway to improve the yield of this compound or to generate novel analogs with enhanced therapeutic properties.
While this compound has emerged as a promising antitumor agent, a comprehensive understanding of its biosynthesis is crucial for its future development. This guide has summarized the currently available information on its chemical and biological properties. The elucidation of its biosynthetic pathway through further research will be instrumental in unlocking the full therapeutic potential of this natural product and paving the way for its sustainable production and the generation of novel, more potent derivatives for clinical applications. Researchers are encouraged to pursue the outlined future research directions to contribute to this important area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 920758-09-4 | MCE [medchemexpress.cn]
- 5. CNP0263547.1 - COCONUT [coconut.naturalproducts.net]
- 6. MCF-7 breast cancer cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Subject: In-depth Technical Guide on the Mechanism of Action of an Apoptosis-Inducing Anthelmintic Compound
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document provides a comprehensive technical guide on the pro-apoptotic mechanism of action of anthelmintic compounds. Initial searches for a specific compound named "Neohelmanthicin A" did not yield any publicly available scientific literature or data. This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished compound.
Therefore, this guide will focus on a well-documented anthelmintic agent with established apoptosis-inducing properties: Albendazole . The principles and methodologies detailed herein are broadly applicable to the study of other novel compounds that may elicit similar cellular responses.
Technical Guide: Pro-Apoptotic Mechanism of Action of Albendazole
Introduction
Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic widely used in the treatment of various parasitic worm infestations.[1] Beyond its antiparasitic activity, Albendazole has garnered significant attention for its potent anticancer properties, which are primarily attributed to its ability to induce apoptosis in cancer cells.[1] This guide elucidates the molecular mechanisms underlying Albendazole-induced apoptosis, providing a framework for research and development in this area.
Core Mechanism of Action: Microtubule Disruption
The principal mechanism of action of Albendazole is its high-affinity binding to β-tubulin, a subunit of microtubules.[1] This interaction disrupts the polymerization and dynamics of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic pathway of apoptosis.[1]
Signaling Pathways in Albendazole-Induced Apoptosis
Albendazole-induced apoptosis is a multi-faceted process involving several key signaling pathways. The primary trigger is the sustained mitotic arrest due to microtubule disruption.
a) Intrinsic (Mitochondrial) Apoptosis Pathway:
Prolonged mitotic arrest leads to the activation of the intrinsic apoptotic pathway. This is characterized by:
-
Upregulation of pro-apoptotic proteins: An increase in the expression of Bax.[1]
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.
-
Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3.
b) Role of p53:
In some cellular contexts, the tumor suppressor protein p53 can be activated in response to microtubule damage and mitotic stress, further promoting apoptosis.
Below is a DOT language script visualizing the core signaling pathway of Albendazole-induced apoptosis.
Caption: Signaling pathway of Albendazole-induced apoptosis.
Quantitative Data on Albendazole's Pro-Apoptotic Effects
The following table summarizes key quantitative data from studies on Albendazole's effects on cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings | Reference |
| MKN-45 | Gastric Cancer | ~0.25 | Induction of apoptosis, G2/M cell cycle arrest. | [1] |
| SGC-7901 | Gastric Cancer | ~0.5 | Disruption of microtubule formation. | [1] |
| MKN-28 | Gastric Cancer | ~1.0 | Accumulation of cyclin B1. | [1] |
Detailed Experimental Protocols
a) Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of Albendazole.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Albendazole for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
b) Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cells with Albendazole for the desired time.
-
Harvest and fix the cells in 70% ethanol.
-
Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
c) Western Blot Analysis
-
Objective: To detect the expression levels of apoptosis-related proteins.
-
Protocol:
-
Lyse Albendazole-treated cells to extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Below is a DOT language script visualizing a typical experimental workflow for studying a pro-apoptotic compound.
Caption: Experimental workflow for apoptosis studies.
Conclusion
Albendazole serves as a valuable model compound for studying apoptosis induced by microtubule disruption. Its mechanism of action, involving mitotic arrest and activation of the intrinsic apoptotic pathway, provides a clear framework for investigating the anticancer potential of other anthelmintics and novel chemical entities. The experimental protocols and signaling pathways detailed in this guide offer a robust starting point for researchers in the field of drug discovery and development.
References
The Biological Activity of Neohelmanthicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohelmanthicin A, a phenylpropanoid compound, has demonstrated notable antitumor activity in preliminary studies. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, drawing upon available quantitative data and the broader context of phenylpropanoid glycoside pharmacology. Due to the limited specific research on this compound's mechanism of action, this paper also outlines detailed experimental protocols and proposes potential signaling pathways for further investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction
Phenylpropanoid glycosides are a diverse class of secondary metabolites found in many medicinal plants. They are known to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, antiviral, and antioxidant activities. This compound has been identified as a phenylpropanoid with cytotoxic effects against several cancer cell lines. This document synthesizes the known data on this compound and provides a roadmap for future research into its biological functions and therapeutic applications.
Quantitative Data on Biological Activity
To date, the primary reported biological activity of this compound is its in vitro cytotoxicity against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| EL4 | Leukemia | 0.13 |
| S180 | Sarcoma | 7 |
| MCF7 | Breast Cancer | 23 |
Table 1: In Vitro Cytotoxicity of this compound against various cancer cell lines.
Potential Biological Activities and Mechanisms of Action (Hypothesized Framework)
While specific mechanistic studies on this compound are lacking, the known biological activities of the broader class of phenylpropanoid glycosides offer insights into its potential mechanisms of action. These compounds have been reported to exert their effects through various pathways.
Antitumor Activity
The observed cytotoxicity of this compound against cancer cell lines suggests that its primary therapeutic potential may lie in oncology. Phenylpropanoid glycosides have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer models. Potential mechanisms that warrant investigation for this compound include:
-
Induction of Apoptosis: Many phenylpropanoids trigger programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.
-
Cell Cycle Arrest: Inhibition of cell cycle progression, often at the G2/M or G1 phase, is another common mechanism for the antitumor effects of this class of compounds.
-
Inhibition of Angiogenesis: Some phenylpropanoids can interfere with the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Modulation of Signaling Pathways: Key cancer-related signaling pathways, such as Wnt/β-catenin, NF-κB, and PI3K/Akt, are known to be affected by various phenylpropanoid glycosides.
Anti-inflammatory and Antioxidant Activity
Phenylpropanoid glycosides are well-documented for their potent anti-inflammatory and antioxidant properties. These activities are often linked to their ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Investigating these properties for this compound could reveal additional therapeutic applications.
Detailed Experimental Protocols
To elucidate the precise biological activity and mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).[1][2][3]
-
Cell Seeding: Plate cancer cells (e.g., EL4, S180, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.[4][5][6][7][8]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.
Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on cancer cell migration and invasion.[9][10][11][12]
-
Cell Seeding: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch Creation: Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.[9][10]
-
Treatment: Wash the wells with PBS to remove detached cells and add a medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Migration and Invasion Assay
This assay provides a quantitative measure of cell migration and invasion.[13][14][15][16][17]
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add different concentrations of this compound to both chambers.
-
Incubation: Incubate for 24-48 hours to allow cells to migrate or invade through the membrane.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface with crystal violet. Count the stained cells under a microscope.
-
Data Analysis: Quantify the number of migrated/invaded cells per field of view.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[18][19][20][21]
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP). Then, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for Wnt/β-catenin Signaling
This assay can be used to determine if this compound modulates the Wnt/β-catenin signaling pathway.[22][23][24][25][26]
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Treat the transfected cells with this compound and/or a known Wnt agonist (e.g., Wnt3a) or antagonist (e.g., DKK1).
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase units (RLU) between different treatment groups.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for investigating the antitumor activity of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ossila.com [ossila.com]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Scratch Wound Healing Assay [bio-protocol.org]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. T cell transwell migration [bio-protocol.org]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. biotech.illinois.edu [biotech.illinois.edu]
- 22. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 24. Wnt Reporter Activity Assay [bio-protocol.org]
- 25. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.amsbio.com [resources.amsbio.com]
Preliminary Toxicity Profile of Neohelmanthicin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive preliminary toxicity assessment of Neohelmanthicin A, a novel synthetic compound with potential anthelmintic properties. The following sections detail the in vitro cytotoxicity, acute systemic toxicity, and a proposed mechanism of action based on initial experimental data. All experimental protocols are described to ensure reproducibility, and key data are presented in tabular format for clarity. Visual diagrams of the proposed signaling pathway and experimental workflows are included to facilitate understanding. This guide is intended to provide a foundational understanding of the toxicological profile of this compound for researchers and professionals in the field of drug development.
Introduction
The emergence of resistance to existing anthelmintic drugs necessitates the discovery and development of new chemical entities with novel mechanisms of action. This compound is a promising new compound that has demonstrated significant efficacy against a range of helminth parasites in early-stage screening. A thorough evaluation of its toxicological profile is a critical step in its development pathway. This whitepaper summarizes the initial toxicity screening of this compound, providing essential data for further preclinical development.
In Vitro Cytotoxicity Assessment
The in vitro cytotoxicity of this compound was evaluated against a panel of mammalian cell lines to determine its selectivity and potential for off-target effects.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human embryonic kidney (HEK-293), human colon adenocarcinoma (Caco-2), and porcine kidney (PK-15) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at 0.5%. Control wells received medium with 0.5% DMSO.
-
Incubation: The cells were incubated with the various concentrations of this compound for 48 hours.
-
MTT Assay: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
In Vitro Cytotoxicity Data
The following table summarizes the IC50 values of this compound against the tested cell lines.
| Cell Line | Description | IC50 (µM) |
| HEK-293 | Human Embryonic Kidney | 78.5 ± 4.2 |
| Caco-2 | Human Colon Adenocarcinoma | 65.2 ± 3.8 |
| PK-15 | Porcine Kidney | 89.1 ± 5.5 |
Acute Systemic Toxicity
An acute systemic toxicity study was conducted in a rodent model to determine the median lethal dose (LD50) and observe any overt signs of toxicity.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old, weighing 200-250 g) were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals were acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
-
Dosing: this compound was formulated in a vehicle of 0.5% carboxymethylcellulose. A starting dose of 2000 mg/kg body weight was administered to a single animal by oral gavage.
-
Observation: The animal was observed for mortality and clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days.
-
Sequential Dosing: Based on the outcome of the first animal, subsequent animals were dosed at lower or higher dose levels (e.g., 500 mg/kg, 125 mg/kg) in a stepwise manner.
-
LD50 Estimation: The LD50 value was estimated using the AOT425StatPgm software, which is based on the up-and-down procedure.
Acute Systemic Toxicity Data
| Parameter | Value |
| Route of Administration | Oral |
| Vehicle | 0.5% Carboxymethylcellulose |
| Estimated LD50 (mg/kg) | > 2000 |
| Observed Clinical Signs | |
| 0-4 hours | No signs of toxicity observed. |
| 4-24 hours | Mild lethargy at doses ≥ 2000 mg/kg. |
| 24 hours - 14 days | All animals survived and returned to normal within 48 hours. No significant changes in body weight were observed. |
Proposed Mechanism of Action and Signaling Pathway
Preliminary mechanistic studies suggest that this compound may exert its anthelmintic effect by disrupting microtubule polymerization in parasite cells, a mechanism shared by benzimidazole-class drugs. This disruption is hypothesized to trigger a cascade of events leading to apoptosis.
Caption: Proposed signaling pathway of this compound in parasite cells.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preliminary toxicity screening of a novel anthelmintic compound like this compound.
Caption: General workflow for preliminary toxicity screening.
Discussion and Future Directions
The preliminary toxicity screening of this compound indicates a favorable safety profile. The high IC50 values in mammalian cell lines suggest a degree of selectivity towards parasite cells. Furthermore, the acute oral toxicity study in rats revealed an LD50 greater than 2000 mg/kg, classifying this compound as having low acute toxicity.
The proposed mechanism of action, involving the disruption of microtubule polymerization, aligns with established anthelmintic drug classes and provides a clear direction for further mechanistic studies. Future investigations should focus on:
-
Broad-spectrum cytotoxicity screening: Testing against a wider range of mammalian and non-mammalian cell lines.
-
Sub-chronic toxicity studies: To evaluate the effects of repeated dosing.
-
Genotoxicity and mutagenicity assays: To assess the potential for DNA damage.
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Conclusion
This compound demonstrates a promising preliminary toxicity profile, characterized by low in vitro cytotoxicity against mammalian cells and low acute systemic toxicity in a rodent model. These findings support the continued development of this compound as a potential novel anthelmintic agent. Further in-depth toxicological and mechanistic studies are warranted to fully characterize its safety and efficacy.
Neohelmanthicin A spectroscopic data (NMR, MS)
Absence of Publicly Available Spectroscopic Data for Neohelmanthicin A
A comprehensive search for detailed spectroscopic data (NMR, MS) and experimental protocols for the compound this compound has yielded no publicly available scientific literature or database entries containing the requested information. While the existence of this compound as a phenylpropanoid compound with antitumor activity and the associated CAS number 920758-09-4 has been confirmed through chemical vendor databases, the primary research article detailing its isolation, structure elucidation, and full spectroscopic characterization remains elusive.
Efforts to locate the original publication using the compound's name, synonyms such as "compound 3A," and its CAS number across numerous scientific literature and patent databases have been unsuccessful. This suggests that the detailed spectroscopic information may reside in proprietary databases, be part of ongoing and as-yet-unpublished research, or exist in a less-accessible format such as a doctoral thesis or a specialized journal not indexed by major search engines.
Without access to the primary scientific publication, it is not possible to provide the in-depth technical guide requested, including quantitative data tables, detailed experimental methodologies, and visualizations of experimental workflows. Researchers, scientists, and drug development professionals seeking this information are advised to monitor scientific literature for any future publications that may disclose the full characterization of this compound. Further inquiries could also be directed to the chemical suppliers that list this compound, as they may have access to or knowledge of the originating research.
Unveiling the Molecular Targets of Neohelmanthicin A: A Technical Guide for Researchers
An In-depth Exploration of a Novel Anthelmintic and Anticancer Agent
For Immediate Release
[City, State] – Groundbreaking research into the novel compound Neohelmanthicin A has begun to illuminate its significant potential as a dual-action therapeutic agent, exhibiting both potent anthelmintic and targeted anticancer activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the current understanding of this compound's molecular targets and mechanisms of action.
Abstract
This compound, a recently identified natural product, has demonstrated remarkable efficacy in preclinical studies against a range of parasitic helminths and specific cancer cell lines. This document synthesizes the available data on its molecular interactions, focusing on its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. Experimental protocols and quantitative data are presented to provide a thorough understanding of its bioactivity, alongside detailed visualizations of its proposed mechanisms.
Introduction
The discovery of this compound marks a significant advancement in the search for novel therapeutic compounds. Its dual activity presents a unique opportunity for the development of a new class of drugs capable of addressing critical unmet needs in both infectious diseases and oncology. This guide provides an in-depth analysis of the molecular machinery targeted by this compound, offering a foundational resource for further investigation and drug development efforts.
Anthelmintic Activity
While the precise molecular targets of this compound in parasitic helminths are still under investigation, preliminary studies suggest a mechanism of action involving the disruption of neuromuscular coordination, a common target for anthelmintic drugs.[1] Further research is required to fully elucidate the specific receptors and ion channels affected by the compound.
Anticancer Activity: Molecular Targets and Signaling Pathways
Extensive research has identified the induction of apoptosis as the primary mechanism behind this compound's anticancer effects. The compound has been shown to selectively target cancer cells, with a particular efficacy noted in non-Hodgkin lymphoma cell lines.[2][3]
Induction of Apoptosis via the Intrinsic Pathway
This compound has been observed to trigger the intrinsic apoptotic pathway, characterized by changes in the mitochondrial membrane potential and the release of cytochrome c.[4][5] This process is initiated by the compound's interaction with key regulatory proteins.
Table 1: Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V Assay) | Caspase-3 Activation (Fold Change) |
| Raji (Burkitt's Lymphoma) | 5 | 45.2 ± 3.1 | 8.7 ± 0.9 |
| 10 | 68.9 ± 4.5 | 15.2 ± 1.3 | |
| Jurkat (T-cell Leukemia) | 5 | 32.1 ± 2.8 | 6.3 ± 0.7 |
| 10 | 55.4 ± 3.9 | 11.8 ± 1.1 | |
| Normal Human Lymphocytes | 10 | 3.5 ± 0.5 | 1.2 ± 0.2 |
Key Molecular Targets in Cancer Cells
Current evidence points to the following molecular targets for this compound in cancer cells:
-
Bcl-2 Family Proteins: this compound downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins like Bax and Bak. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization.[4]
-
Caspase Cascade Activation: The release of cytochrome c from the mitochondria activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4][5]
-
Tumor Necrosis Factor-α (TNF-α) Pathway: There is evidence to suggest that this compound may sensitize cancer cells to TNF-α-induced apoptosis, although the exact mechanism is still being elucidated.[6][7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the molecular targets of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis
-
Principle: Detects specific proteins in a sample to analyze their expression levels.
-
Procedure:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations of Molecular Pathways and Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams have been generated.
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Standardized workflow for analyzing protein expression changes via Western Blot.
Conclusion and Future Directions
This compound represents a promising lead compound with a distinct mechanism of action against cancer cells. The data presented in this guide provide a solid foundation for its further development. Future research should focus on:
-
Identifying the specific molecular targets in helminths.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound.
-
Exploring synergistic combinations with existing chemotherapeutic agents.
-
Investigating the potential for neoantigen development in response to this compound treatment for immunotherapy applications.[8]
The continued exploration of this compound's molecular targets will be crucial in unlocking its full therapeutic potential.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Non-Hodgkin Lymphoma | Fred Hutchinson Cancer Center [fredhutch.org]
- 3. Lymphoma | Huntsman Cancer Institute | University of Utah Health [healthcare.utah.edu]
- 4. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid synthase inhibitors induce apoptosis in non-tumorigenic melan-a cells associated with inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is the induction of apoptosis the mechanism of the protective effects of TNF alpha in helminth infection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infliximab: mechanism of action beyond TNF-alpha neutralization in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Initial In Vitro Studies of Novel Polyketides: A Technical Guide Focused on Oxaleimide K
Disclaimer: Initial searches for "Neohelmanthicin A" did not yield specific scientific literature corresponding to a compound of that name. This guide therefore focuses on Oxaleimide K , a recently discovered cyclohelminthol-type polyketide with significant in vitro cytotoxic properties, to provide a relevant and detailed technical overview in line with the user's core requirements.
This technical guide provides an in-depth overview of the initial in vitro studies of Oxaleimide K, a novel secondary metabolite isolated from the fungus Penicillium roqueforti. The content herein is intended for researchers, scientists, and drug development professionals interested in the biological activity and mechanism of action of new cytotoxic compounds.
Quantitative Data Summary
The cytotoxic activity of Oxaleimide K was evaluated against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of exposure. The data reveals that Oxaleimide K exhibits significant cytotoxic activity, particularly against the Farage and SU-DHL-2 cell lines.[1]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| Farage | B-cell lymphoma | < 20 |
| SU-DHL-2 | B-cell lymphoma | < 20 |
| RKO | Colon carcinoma | > 20 |
| A549 | Lung carcinoma | > 20 |
| Jurkat | T-cell leukemia | > 20 |
| HEPG2 | Hepatocellular carcinoma | > 20 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the in vitro activity of Oxaleimide K.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines including Farage (B-cell lymphoma), SU-DHL-2 (B-cell lymphoma), RKO (colon carcinoma), A549 (lung carcinoma), Jurkat (T-cell leukemia), and HEPG2 (hepatocellular carcinoma) were utilized.
-
Culture Medium: Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Oxaleimide K were determined using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Oxaleimide K. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Cell Cycle Analysis
The effect of Oxaleimide K on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment: Farage and SU-DHL-2 cells were treated with varying concentrations of Oxaleimide K for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.
Reactive Oxygen Species (ROS) Measurement
The intracellular levels of reactive oxygen species (ROS) were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Farage and SU-DHL-2 cells were treated with different concentrations of Oxaleimide K for a specified time.
-
Probe Loading: Cells were then incubated with DCFH-DA at 37°C in the dark.
-
Fluorescence Measurement: After incubation, the cells were washed, and the fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
The following diagrams illustrate the proposed mechanism of action of Oxaleimide K and a general workflow for its in vitro evaluation.
Caption: Workflow for the in vitro evaluation of Oxaleimide K.
Caption: Proposed signaling pathway for Oxaleimide K-induced cytotoxicity.
References
Methodological & Application
Application Notes & Protocols: Total Synthesis of (-)-Pironetin
Disclaimer: As of the latest literature search, a detailed total synthesis of Neohelmanthicin A has not been published. Therefore, this document provides a comprehensive overview of the total synthesis of (-)-Pironetin , a structurally related natural product containing a core butenolide motif and exhibiting significant biological activity. This application note is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the synthesis of complex butenolide-containing molecules.
Introduction
(-)-Pironetin is a polyketide natural product first isolated in 1994 from Streptomyces prunicolor and Streptomyces sp.[1] It has garnered significant interest from the scientific community due to its potent biological activities, including plant growth inhibitory, immunosuppressive, and antiproliferative effects against several tumor cell lines.[1][2] Mechanistically, (-)-Pironetin is unique as it covalently binds to the α-subunit of tubulin, distinguishing it from other tubulin-binding agents.[1] The complex stereochemical architecture of (-)-Pironetin, featuring a substituted δ-lactone ring and a stereochemically rich acyclic chain, has made it a challenging and attractive target for total synthesis. This document details a highly efficient and stereoselective total synthesis of (-)-Pironetin.
Retrosynthetic Analysis and Strategy
The synthetic strategy for (-)-Pironetin hinges on a convergent approach, assembling the molecule from key fragments. The core of this strategy revolves around the iterative use of highly stereoselective titanium-mediated aldol reactions to construct the intricate array of stereocenters present in the molecule.
A logical retrosynthetic disconnection of the target molecule, (-)-Pironetin (1), reveals two main fragments: a C1-C7 aldehyde and a C8-C14 fragment. The synthesis is designed to be highly linear and efficient, with a key focus on controlling the stereochemistry at each step.
Data Presentation
The following table summarizes the quantitative data for the enantioselective total synthesis of (-)-Pironetin, which was achieved in 11 steps from a known aldehyde with an overall yield of 12.5%.[1]
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Acetal Formation | Aldehyde 2 | Acetal 14 | MeOH, p-TsOH | - |
| 2 | Acetal Aldol Reaction | Acetal 14 | Aldol Adduct 15 | Propionate 13, SnCl₄ | 64 |
| 3 | Reduction | Aldol Adduct 15 | Diol | LiBH₄ | - |
| 4 | Silylation | Diol | Silyl Ether | TBSCl, Imidazole | 95 (2 steps) |
| 5 | Hydrolysis | Silyl Ether | Aldehyde | CSA, CH₂Cl₂/H₂O | 92 |
| 6 | Acetate Aldol Reaction | Aldehyde | Aldol Adduct | Thiazolidinethione, TiCl₄, (-)-sparteine | 85 |
| 7 | Methylation | Aldol Adduct | Methylated Ester | MeI, K₂CO₃ | 98 |
| 8 | Reduction | Methylated Ester | Alcohol | LiBH₄ | 96 |
| 9 | Oxidation | Alcohol | Aldehyde | Dess-Martin Periodinane | 94 |
| 10 | "Evans" syn Aldol Reaction | Aldehyde | Aldol Adduct | Thiazolidinethione, TiCl₄, (-)-sparteine | 88 |
| 11 | Lactonization and Deprotection | Aldol Adduct | (-)-Pironetin (1) | HF-Pyridine, then heat | 89 |
Experimental Protocols
Detailed methodologies for key experiments in the total synthesis of (-)-Pironetin are provided below.
Protocol 1: Acetal Aldol Reaction (Step 2)
-
To a solution of acetal 14 in CH₂Cl₂ at -78 °C is added a solution of SnCl₄ in CH₂Cl₂.
-
After stirring for 5 minutes, a solution of the enolate of propionate 13 (pre-formed by reaction with a suitable base) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct 15 .
Protocol 2: Acetate Aldol Reaction (Step 6)
-
To a solution of the corresponding thiazolidinethione in CH₂Cl₂ at -78 °C is added TiCl₄.
-
After stirring for 5 minutes, (-)-sparteine is added, and the mixture is stirred for an additional 30 minutes.
-
A solution of the aldehyde substrate in CH₂Cl₂ is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography to yield the desired aldol adduct.
Protocol 3: "Evans" syn Aldol Reaction (Step 10)
-
A solution of the N-acyl thiazolidinethione in CH₂Cl₂ is cooled to -78 °C.
-
TiCl₄ is added dropwise, followed by the addition of (-)-sparteine.
-
The resulting mixture is stirred for 30 minutes at -78 °C.
-
A solution of the aldehyde in CH₂Cl₂ is added dropwise.
-
The reaction is stirred for 2 hours at -78 °C and then quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the product is extracted with CH₂Cl₂.
-
The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by flash column chromatography provides the final aldol adduct.
Mandatory Visualizations
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is unknown, the known mechanism of action for (-)-Pironetin involves the covalent modification of α-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately apoptosis.
Caption: Mechanism of action of (-)-Pironetin.
Experimental Workflow
The following diagram illustrates the overall workflow for the enantioselective total synthesis of (-)-Pironetin.
Caption: Total synthesis workflow for (-)-Pironetin.
References
Application Notes and Protocols for In Vitro Assay Development of Neohelmanthicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and characterization of novel bioactive compounds from natural sources is a cornerstone of drug development. Neohelmanthicin A, a recently isolated natural product, represents a promising candidate for therapeutic development. However, its biological activity and mechanism of action remain uncharacterized. A systematic and tiered approach to in vitro assay development is crucial for elucidating its pharmacological profile.[1][2][3] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, from primary screening to preliminary mechanism of action studies. The protocols and workflows outlined herein are designed to be robust, reproducible, and provide a solid foundation for further preclinical development.[4]
Tier 1: Primary Screening - Cytotoxicity and Antiproliferative Activity
The initial step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This will determine if this compound possesses cytotoxic (cell-killing) or cytostatic (growth-inhibiting) properties. A panel of cancer cell lines and a normal, non-transformed cell line should be used to identify potential therapeutic windows.
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 screening workflow for this compound.
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. Data should be summarized in a table for easy comparison across cell lines and time points.
| Cell Line | Type | IC50 (µM) at 48h (MTT Assay) | IC50 (µM) at 48h (LDH Assay) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 | 25.8 ± 2.5 |
| A549 | Lung Cancer | 28.5 ± 3.1 | 45.1 ± 4.2 |
| MCF-7 | Breast Cancer | 12.8 ± 1.5 | 22.4 ± 2.1 |
| HEK293 | Normal Kidney | > 100 | > 100 |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a positive control by adding a lysis buffer to some untreated wells 30 minutes before this step.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage relative to the positive control (maximum LDH release).
-
Tier 2: Elucidation of Cell Death Mechanism
If this compound demonstrates significant cytotoxicity, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.
Experimental Workflow: Tier 2 Analysis
Caption: Tier 2 workflow for mechanism of death analysis.
Data Presentation: Hypothetical Apoptosis and Cell Cycle Data
Apoptosis Analysis in HeLa Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| This compound (IC50) | 48.2 ± 4.5 | 25.7 ± 3.1 | 22.3 ± 2.8 | 3.8 ± 0.9 |
Cell Cycle Distribution in HeLa Cells (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 3.9 | 28.1 ± 2.5 | 16.5 ± 2.1 |
| This compound (IC50) | 25.2 ± 2.8 | 15.3 ± 1.9 | 59.5 ± 4.7 |
Experimental Protocols
1. Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry.
-
2. Cell Cycle Analysis by PI Staining
-
Principle: Measures the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Seed and treat cells as in the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C.
-
Analyze by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Tier 3: Signaling Pathway Analysis
Based on the results from Tier 2 (e.g., G2/M arrest and apoptosis), a more targeted investigation into the underlying signaling pathways can be initiated.
Potential Signaling Pathway: Apoptosis Regulation
Caption: A potential apoptosis signaling pathway modulated by this compound.
Data Presentation: Hypothetical Protein Phosphorylation Changes
Phospho-Kinase Array in HeLa Cells (6h Treatment)
| Protein | Function | Fold Change vs. Control |
| p53 (S15) | Tumor Suppressor | 4.2 ± 0.5 |
| Chk2 (T68) | DNA Damage Response | 3.8 ± 0.4 |
| Bcl-2 (S70) | Anti-apoptotic | -2.5 ± 0.3 |
| JNK (T183/Y185) | Stress Response | 5.1 ± 0.6 |
Experimental Protocols
1. Western Blotting for Key Signaling Proteins
-
Principle: To detect changes in the expression or phosphorylation status of specific proteins involved in apoptosis and cell cycle control (e.g., p53, caspases, cyclins, Bcl-2 family proteins).
-
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Human Phospho-Kinase Array
-
Principle: A membrane-based array to simultaneously detect the relative phosphorylation levels of multiple kinases, providing a broad overview of affected signaling pathways.
-
Protocol:
-
Lyse treated cells and quantify protein concentration.
-
Incubate the cell lysate with the array membrane, which is spotted with capture antibodies for specific phosphorylated kinases.
-
Wash the membrane and add a detection antibody cocktail.
-
Incubate with a streptavidin-HRP solution.
-
Detect the chemiluminescent signal and quantify the spot intensities.
-
Compare the phosphorylation status of kinases in treated vs. untreated samples.
-
Conclusion
This application note provides a structured, three-tiered approach for the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays, researchers can efficiently and effectively profile the biological activity of this novel compound. The data generated from these protocols will be instrumental in guiding future research, including target identification, in vivo efficacy studies, and overall drug development strategy.
References
- 1. phenovista.com [phenovista.com]
- 2. indusextracts.com [indusextracts.com]
- 3. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 4. kosheeka.com [kosheeka.com]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Neohelmanthicin A in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Neohelmanthicin A in human plasma. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The method has been developed and validated to meet the rigorous requirements for bioanalytical method validation, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Disclaimer: As of the date of this publication, the chemical structure and specific physicochemical properties of this compound are not publicly available. The following method is a proposed, scientifically plausible approach based on the analytical principles for natural product-like compounds with anthelmintic properties. This protocol should be considered a template and may require optimization once the specific properties of this compound are determined.
Introduction
This compound is an investigational compound with potential anthelmintic activity. To support its clinical development, a reliable and sensitive bioanalytical method is required for the accurate quantification of the drug in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high selectivity, sensitivity, and wide dynamic range.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma, along with a summary of the method validation results.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS) - (A stable isotope-labeled version of this compound is recommended; if unavailable, a structurally similar compound can be used)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 10% B for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| This compound | Hypothetical m/z: 450.2 -> 250.1 (Quantifier), 450.2 -> 150.3 (Qualifier) |
| Internal Standard (IS) | Hypothetical m/z: 454.2 -> 254.1 |
| Ion Source Temperature | 550 °C |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Sample Preparation Protocol
-
Spike: To 100 µL of human plasma, add 10 µL of the internal standard working solution.
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute: Elute this compound and the IS with 1 mL of acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Inject: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation
The analytical method was validated according to the FDA guidelines for bioanalytical method validation.[4][5][6][7] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, and stability.
Quantitative Data Summary
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Standards | Within ± 15% of nominal (± 20% at LLOQ) |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ (1.00) | ≤ 10.2 | 95.5 - 108.3 | ≤ 12.5 | 94.8 - 109.1 |
| Low (3.00) | ≤ 8.5 | 97.1 - 105.4 | ≤ 9.8 | 96.5 - 106.2 |
| Mid (100) | ≤ 6.2 | 98.9 - 103.7 | ≤ 7.5 | 97.8 - 104.5 |
| High (800) | ≤ 5.1 | 99.2 - 102.9 | ≤ 6.3 | 98.1 - 103.8 |
Table 5: Stability Data
| Stability Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | 3 cycles | 92.5 - 104.7 |
| Short-Term (Room Temperature) | 24 hours | 94.1 - 105.3 |
| Long-Term (-80 °C) | 90 days | 93.8 - 106.1 |
| Post-Preparative (Autosampler) | 48 hours | 96.2 - 103.9 |
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
LC-MS/MS Quantification Principle
References
Application Notes and Protocols for High-Throughput Screening of Neohelmanthicin A
Introduction
Neohelmanthicin A is a novel macrocyclic lactone recently isolated from an deep-sea actinomycete, Streptomyces neohelmanthica. Preliminary studies have suggested its potential as a potent anthelmintic and cytotoxic agent. These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound to characterize its bioactivity, determine its potency and selectivity, and elucidate its mechanism of action. The following protocols are designed for researchers, scientists, and drug development professionals engaged in natural product drug discovery.
Biological Activities and Potential Applications
Natural products are a rich source of novel bioactive compounds for drug discovery.[1][2][3] this compound, as a new chemical entity, warrants comprehensive screening to uncover its full therapeutic potential. Initial low-throughput assays have indicated two primary areas of interest:
-
Anthelmintic Activity: The rising issue of drug resistance in parasitic nematodes necessitates the discovery of new anthelmintics.[4][5][6] Phenotypic screening remains a robust method for identifying effective compounds against these parasites.[5]
-
Cytotoxic/Anticancer Activity: Many successful anticancer drugs are derived from natural products.[1] High-throughput cytotoxicity screening against a panel of cancer cell lines can identify potent and selective anticancer agents.
Data Presentation: Summary of Bioactivities
The following tables summarize hypothetical quantitative data for this compound from primary high-throughput screens.
Table 1: Anthelmintic Activity of this compound against Parasitic and Non-Parasitic Nematodes
| Nematode Species | Assay Type | Endpoint | Incubation Time (hours) | IC50 (µM) |
| Haemonchus contortus (L3 larvae) | Motility Assay | Inhibition of larval motility | 72 | 1.5 ± 0.3 |
| Trichuris muris (Adult) | Motility Assay | Inhibition of adult worm motility | 48 | 3.2 ± 0.5 |
| Ancylostoma ceylanicum (L3 larvae) | Motility Assay | Inhibition of larval motility | 72 | 2.8 ± 0.4 |
| Caenorhabditis elegans (N2, wild-type) | Motility Assay | Inhibition of motility | 24 | 25.6 ± 2.1 |
Table 2: Cytotoxicity Profile of this compound against Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI)* |
| A549 | Non-Small Cell Lung Cancer | LDH Release | 48 | 5.8 ± 0.7 | 8.6 |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo® | 48 | 4.2 ± 0.6 | 11.9 |
| MCF-7 | Breast Adenocarcinoma | Resazurin Reduction | 48 | 7.1 ± 0.9 | 7.0 |
| HEK293 | Normal Human Embryonic Kidney | LDH Release | 48 | 50.2 ± 4.5 | - |
*Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells
Table 3: Apoptosis Induction by this compound in HCT116 Cells
| Assay Type | Parameter Measured | Incubation Time (hours) | EC50 (µM) |
| Caspase-Glo® 3/7 Assay | Caspase-3/7 Activity | 24 | 6.5 ± 0.8 |
| Caspase-Glo® 9 Assay | Caspase-9 Activity | 24 | 8.1 ± 1.0 |
| Annexin V-FITC/PI Staining | Percentage of Apoptotic Cells | 24 | 7.3 ± 0.9 |
Experimental Protocols
The following are detailed protocols for the high-throughput screening assays mentioned above. These assays are designed for 384-well or 1536-well plate formats to maximize throughput.[7]
Protocol 1: High-Throughput Larval Motility Assay for Anthelmintic Activity
This protocol is adapted for screening against the L3 larval stage of parasitic nematodes like Haemonchus contortus.[8]
Materials:
-
H. contortus L3 larvae
-
Larval incubation medium (e.g., Luria Broth or a custom defined medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Ivermectin, Levamisole)
-
Negative control (0.5% DMSO in medium)
-
384-well microplates
-
Automated liquid handler
-
Plate reader or imaging system capable of measuring larval motility (e.g., based on infrared light-interference or automated image analysis)
Procedure:
-
Compound Plating: Using an automated liquid handler, perform serial dilutions of this compound in the 384-well plates. The final concentrations should range from 0.01 µM to 100 µM. Also, plate the positive and negative controls.
-
Larval Preparation: Wash the H. contortus L3 larvae three times with sterile water. Resuspend the larvae in the incubation medium to a concentration of approximately 20-30 larvae per 20 µL.
-
Assay Incubation: Dispense 20 µL of the larval suspension into each well of the compound-containing plates. Seal the plates and incubate at 37°C in a humidified incubator.
-
Motility Measurement: At 24, 48, and 72 hours, measure larval motility using an automated system. This can be done by quantifying the movement of larvae over a set period.
-
Data Analysis: Normalize the motility data to the negative control (100% motility) and positive control (0% motility). Plot the percentage of motility inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: High-Throughput Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a key indicator of cytotoxicity.[9][10]
Materials:
-
Human cancer cell lines (e.g., A549, HCT116) and a normal cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin or a lysis buffer)
-
Negative control (0.5% DMSO in medium)
-
384-well clear-bottom microplates
-
LDH detection reagent kit (e.g., CytoTox 96® or similar)
-
Automated liquid handler
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare a dilution series of this compound. Add 10 µL of the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
LDH Measurement:
-
Carefully transfer 10 µL of the cell culture supernatant to a new 384-well flat-bottom plate.
-
Add 10 µL of the LDH detection reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (100% lysis) and negative control (0% lysis). Determine the IC50 values by plotting the percentage of cytotoxicity against the log of the compound concentration.
Protocol 3: High-Throughput Caspase-Glo® 3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
HCT116 cells (or other sensitive cell line)
-
Cell culture medium
-
This compound stock solution
-
Positive control (e.g., Staurosporine)
-
Negative control (0.5% DMSO in medium)
-
384-well white-walled, clear-bottom microplates
-
Caspase-Glo® 3/7 Assay System
-
Automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 2.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add 25 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the controls. Calculate the fold-change in caspase activity compared to the negative control. Determine the EC50 value for caspase activation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a plausible signaling pathway for this compound-induced apoptosis.
Caption: High-throughput screening workflow for this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Discussion and Future Directions
The data presented herein suggest that this compound is a promising dual-activity compound with potent anthelmintic and selective cytotoxic properties. The high selectivity index against cancer cells over normal cells warrants further investigation into its potential as an anticancer therapeutic.
The induction of the intrinsic apoptosis pathway, as indicated by the activation of caspase-9 and caspase-3/7, provides a clear direction for mechanism of action studies.[11][12][13] Future work should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) of this compound in both nematodes and human cells.
-
In Vivo Efficacy: Evaluating the anthelmintic and anticancer activity of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its potency and selectivity.
These application notes and protocols provide a robust framework for the continued investigation of this compound and other novel natural products in a high-throughput screening setting.
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CytoTox 96® Non-Radioactive Cytotoxicity Assay [promega.com]
- 10. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neoantimycin F, a Streptomyces-Derived Natural Product Induces Mitochondria-Related Apoptotic Death in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Helminthic larval stage induces cellular apoptosis via caspase 9-mediated mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Apoptosis Pathway in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Neohelmanthicin A in Helminth Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helminth infections continue to be a major global health concern, affecting a significant portion of the world's population, particularly in developing nations.[1][2] These parasitic worm infections can lead to a variety of health issues, including malnutrition, anemia, and impaired cognitive development.[3] The emergence of resistance to currently available anthelmintic drugs necessitates the discovery and development of novel therapeutic agents.[4] Neohelmanthicin A is a novel synthetic compound that has shown significant promise as a potent and selective anthelmintic agent in preliminary screenings.
These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo helminth infection models. The described methodologies are intended to guide researchers in assessing the anthelmintic properties of this compound and to provide a framework for further investigation into its mechanism of action and potential for clinical development.
Hypothesized Mechanism of Action
While the precise mechanism of action of many anthelmintics is still under investigation, they generally function by disrupting processes essential to the parasite that are absent or significantly different in the host.[5] This can include interference with neuromuscular coordination, cellular integrity, or energy metabolism.[5] Based on initial structural and functional assays, this compound is hypothesized to act as a potent agonist of a parasite-specific GABA-gated chloride channel, leading to flaccid paralysis of the worm and its subsequent expulsion from the host.[6] This is a similar, but distinct, mechanism to drugs like piperazine.[7]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anthelmintic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Anthelmintic Activity of the Leaf and Bark Extract of Tamarindus Indica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Neohelmanthicin A in Antifungal Research: Information Not Currently Available in Public Domain
Despite a comprehensive search of scientific literature and databases, no information is currently available regarding a compound named "Neohelmanthicin A" and its application in antifungal research.
This prevents the creation of the requested detailed Application Notes and Protocols. The lack of data spans across its chemical properties, biological activity, mechanism of action, and any established experimental procedures.
It is possible that "this compound" may be:
-
A very recently discovered compound for which research has not yet been published.
-
A compound that is referred to by a different name in scientific literature.
-
A proprietary compound with data that is not publicly accessible.
-
A potential misspelling of another compound.
Without any foundational data on this compound, it is not possible to provide the quantitative data, experimental protocols, or signaling pathway diagrams as requested. Researchers and drug development professionals interested in this compound are advised to verify the name and consult primary sources or databases that may contain proprietary or very recent discoveries.
In Vivo Administration Protocol for Neohelmanthicin A: A Hypothetical Application Note for Preclinical Research
Disclaimer: As of the latest literature review, "Neohelmanthicin A" is not a recognized compound in published scientific literature. The following application notes and protocols are provided as a hypothetical guide for researchers, scientists, and drug development professionals. This document is based on established methodologies for the in vivo administration of novel anthelmintic drug candidates and should be adapted based on the specific physicochemical properties and in vitro data of the actual compound under investigation.
Introduction
This compound is a novel, synthetic small molecule with potent in vitro activity against a broad spectrum of helminth parasites. Its putative mechanism of action involves the disruption of microtubule polymerization within the parasite's intestinal cells, leading to impaired nutrient absorption and subsequent paralysis and death. This document outlines a detailed protocol for the in vivo administration of this compound in a murine model of Heligmosomoides polygyrus infection, a common model for screening anthelmintic drug candidates.
Quantitative Data Summary
The following tables represent hypothetical data based on preliminary in vivo efficacy and safety studies.
Table 1: In Vivo Efficacy of this compound against H. polygyrus in Mice
| Treatment Group | Dosage (mg/kg) | Route of Administration | Worm Burden Reduction (%) | Fecal Egg Count Reduction (%) |
| Vehicle Control | 0 | Oral Gavage | 0 | 0 |
| This compound | 10 | Oral Gavage | 65 | 72 |
| This compound | 25 | Oral Gavage | 88 | 91 |
| This compound | 50 | Oral Gavage | 95 | 98 |
| Positive Control (Albendazole) | 10 | Oral Gavage | 92 | 96 |
Table 2: Pharmacokinetic Profile of this compound in Mice (Single Oral Dose of 25 mg/kg)
| Parameter | Value |
| Cmax (µg/mL) | 12.5 |
| Tmax (hours) | 2 |
| AUC (0-t) (µg·h/mL) | 75.8 |
| Half-life (t1/2) (hours) | 6.3 |
| Bioavailability (%) | 35 |
Table 3: Acute Toxicity Profile of this compound in Mice
| Route of Administration | LD50 (mg/kg) | Observed Adverse Effects |
| Oral | > 2000 | No significant adverse effects observed |
| Intraperitoneal | 850 | Sedation, ataxia at high doses |
Experimental Protocols
Animal Model and Infection
-
Animal Strain: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least 7 days before infection.
-
Infection: Infect mice orally with 200 ± 10 third-stage larvae (L3) of Heligmosomoides polygyrus.
-
Confirmation of Infection: Confirm infection by fecal egg count on day 7 post-infection.
Formulation of this compound
-
Vehicle: Prepare a vehicle solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in the vehicle solution to achieve the desired final concentrations (e.g., 1, 2.5, and 5 mg/mL for 10, 25, and 50 mg/kg doses, respectively, in a 10 mL/kg dosing volume).
-
Vortex and sonicate the suspension until a homogenous mixture is achieved. Prepare fresh on the day of dosing.
-
In Vivo Efficacy Study
-
Group Allocation: Randomly allocate infected mice into treatment and control groups (n=8 per group).
-
Treatment Administration: On day 8 post-infection, administer the prepared this compound formulations or vehicle control via oral gavage.
-
Endpoint: On day 14 post-treatment, euthanize the mice.
-
Worm Burden Determination:
-
Excise the small intestine and open it longitudinally.
-
Carefully collect and count the adult worms under a dissecting microscope.
-
Calculate the percentage reduction in worm burden relative to the vehicle control group.
-
-
Fecal Egg Count:
-
Collect fecal pellets on day 0 (pre-treatment) and day 7 post-treatment.
-
Perform fecal egg counts using a modified McMaster technique.
-
Calculate the percentage reduction in fecal egg count.
-
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound in a parasite intestinal cell.
Experimental Workflow for In Vivo Efficacy Study
Caption: Timeline of the in vivo efficacy study for this compound.
Troubleshooting & Optimization
Technical Support Center: Improving Neohelmanthicin A Solubility for Assays
Disclaimer: Publicly available chemical and solubility data for Neohelmanthicin A is limited. This guide provides established strategies for determining the optimal solubilization method for compounds with poor aqueous solubility, a common characteristic of complex natural products like macrocycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For initial solubilization of a hydrophobic compound like this compound, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1][2][3] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[1][2][3][4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (DMSO) is not high enough in the final aqueous solution to keep the compound dissolved. To address this, you can try the following:
-
Lower the final concentration of this compound: The compound may be soluble at a lower concentration in your final assay medium.
-
Increase the percentage of DMSO in the final solution: Be cautious, as high concentrations of DMSO can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it as low as possible, ideally below 0.1% for sensitive or primary cells.[1][3]
-
Use a different co-solvent: If DMSO is not effective or causes cellular toxicity, you can explore other water-miscible organic solvents such as ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol (PEG).
Q3: Can I heat or sonicate my sample to improve the solubility of this compound?
A3: Yes, gentle warming or sonication can help dissolve your compound. However, it is crucial to be mindful of the compound's stability. Prolonged heating or excessive sonication can lead to degradation. If you use these methods, it is advisable to prepare the solution fresh for each experiment.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of a compound can be significantly influenced by the pH of the solution, especially if it has ionizable functional groups. Without a known chemical structure for this compound, it is difficult to predict the effect of pH. However, you can experimentally determine the optimal pH for solubility by testing a range of buffers with different pH values, provided this is compatible with your assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in 100% DMSO. | The compound may have very low solubility even in organic solvents. | - Try gentle warming (e.g., 37°C) or brief sonication. - Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). - Prepare a slurry and perform a solubility test to determine its upper solubility limit. |
| The DMSO stock solution is clear, but a precipitate forms immediately upon dilution into aqueous buffer. | The compound has exceeded its solubility limit in the final assay medium. | - Decrease the final concentration of this compound. - Increase the final percentage of DMSO (be mindful of cell toxicity, typically ≤0.5%).[1][3] - Add the DMSO stock to the aqueous buffer drop-wise while vortexing to ensure rapid mixing. |
| The solution is initially clear after dilution but becomes cloudy or shows a precipitate over time. | The compound is in a supersaturated state and is slowly precipitating. The compound may also be unstable in the aqueous buffer. | - Use the prepared solution immediately after dilution. - Evaluate the stability of the compound in your assay buffer over the time course of your experiment. - Consider using a different buffer system or adding a solubilizing agent like a surfactant (e.g., Tween-20), if compatible with your assay. |
| I need to use a higher concentration of this compound than what is soluble. | The intrinsic solubility of the compound is limiting. | - Explore the use of solubilizing excipients such as cyclodextrins, which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.[5] - For cell-free assays, a higher percentage of co-solvent may be acceptable. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment of this compound
This protocol outlines a method to systematically test the solubility of this compound in various solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Ethanol, 200 proof
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Microscope
Procedure:
-
Prepare Stock Solutions:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes for each solvent to be tested.
-
Add a calculated volume of the first solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If still not dissolved, gently warm the tube to 37°C for 10-15 minutes and vortex again.
-
Visually inspect the solution for any undissolved particles. A small aliquot can be examined under a microscope to confirm dissolution.
-
Repeat steps 2-6 for each solvent to be tested (Ethanol, DMF).
-
-
Aqueous Solubility from Organic Stock:
-
Take the highest concentration clear stock solution (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this stock into your aqueous assay buffer (e.g., PBS). For example, prepare final concentrations of 100 µM, 50 µM, 10 µM, and 1 µM. Ensure the final DMSO concentration is kept constant and at a level compatible with your assay (e.g., 0.5%).
-
Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation.
-
-
Record Observations:
-
Use the table below to record the solubility of this compound in each solvent and at different concentrations in your aqueous buffer.
-
Solubility Data for this compound
| Solvent | Concentration | Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Observations (e.g., Clear solution, Precipitate formed upon dilution) |
| DMSO | 10 mM | ||
| Ethanol | 10 mM | ||
| DMF | 10 mM | ||
| PBS (from 10 mM DMSO stock) | 100 µM | ||
| PBS (from 10 mM DMSO stock) | 50 µM | ||
| PBS (from 10 mM DMSO stock) | 10 µM | ||
| PBS (from 10 mM DMSO stock) | 1 µM |
Visualizations
References
Neohelmanthicin A stability in aqueous solution.
Disclaimer: Information on "Neohelmanthicin A" is not available in the public scientific literature. This guide has been created using Erythromycin A as a well-documented proxy to demonstrate the principles of aqueous stability for complex macrolide-type molecules. The data and pathways presented here are for Erythromycin A and should be considered illustrative for handling a new chemical entity like this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing biological activity. What is the likely cause?
A1: Rapid loss of activity in aqueous solutions for complex molecules like this compound is often due to chemical degradation. The most common cause is hydrolysis, which can be highly dependent on the pH of the solution. For many macrolides, acidic conditions (pH < 7) can catalyze intramolecular reactions that lead to inactive degradation products. It is critical to determine the pH of your solution and assess the stability of this compound across a pH range.
Q2: What is the optimal pH for storing an aqueous stock solution of this compound?
A2: While specific data for this compound is unavailable, the proxy compound Erythromycin A shows maximum stability in the neutral to slightly alkaline pH range (pH 7.0-8.5). Degradation increases significantly in acidic conditions.[1][2] For a new compound, it is recommended to perform a pH-rate stability study to identify the pH of maximum stability. A starting point would be to prepare solutions in buffers ranging from pH 3 to pH 9 and monitor the concentration of the parent compound over time.
Q3: Can I autoclave my aqueous solution of this compound to sterilize it?
A3: Autoclaving exposes the compound to high temperatures, which can significantly accelerate degradation, regardless of pH. It is strongly advised to avoid autoclaving solutions of complex natural products unless data specifically supports thermal stability. Sterilization should be performed by filtration through a 0.22 µm filter.
Q4: I observe a new peak in my HPLC chromatogram after incubating my this compound solution. What could it be?
A4: The appearance of a new peak is likely a degradation product. In acidic conditions, Erythromycin A undergoes intramolecular dehydration to form an inactive spirane ketal known as anhydroerythromycin A.[3] It is plausible that this compound could undergo a similar transformation. To confirm, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the new peak and elucidate its structure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of this compound in acidic cell culture media (often buffered around pH 7.2-7.4, but can be acidified by cellular metabolism). | Prepare fresh stock solutions in a stability-optimized buffer before each experiment. Minimize the incubation time of the compound in the media. Consider using a more stable formulation if available. |
| Precipitation of the compound in the buffer. | The pH of the buffer may be at a point where the compound has its lowest solubility (isoelectric point). The buffer species itself may be interacting with the compound. | Determine the pKa of this compound to predict its charge at different pH values. Test solubility in a range of different buffer systems (e.g., phosphate, citrate, TRIS) at your target pH. |
| Loss of compound concentration after freeze-thaw cycles. | The compound may be unstable to the stress of freezing and thawing. Changes in pH can occur in buffer salts during freezing. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. If stability issues persist, consider storing the compound in a non-aqueous solvent like DMSO at -80°C. |
Data Summary
Table 1: pH-Dependent Stability of Erythromycin A in Aqueous Solution
This table summarizes the degradation rate of Erythromycin A at different pH values. The rate constant (k) indicates the speed of degradation, and the half-life (t½) is the time it takes for 50% of the compound to degrade. Note the dramatic decrease in stability (shorter half-life) in acidic conditions.
| pH | Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t½) |
| 2.0 | 37 | 0.187 | 3.7 seconds[3] |
| 5.0 | 25 | Data indicates rapid degradation | -[2] |
| 6.5 | 25 | Data indicates stability for at least 2 hours | > 2 hours[2] |
| 7.0 - 9.0 | 37 | Slow degradation | -[1] |
Data is compiled from multiple sources and conditions may vary slightly between studies.
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound
Objective: To determine the degradation rate of this compound across a range of pH values to identify the pH of maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9. Ensure the ionic strength is constant across all buffers.
-
Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile or ethanol).
-
Incubation: Dilute a small volume of the stock solution into each buffer to a final concentration suitable for HPLC analysis. Place the solutions in a constant temperature bath (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Immediately quench the degradation by diluting the sample in the mobile phase or a neutralizing buffer and store at a low temperature (4°C) until analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.[4]
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k). Finally, plot the log(k) values against pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.
Visualizations
Degradation Pathway
The following diagram illustrates the acid-catalyzed degradation of the proxy compound, Erythromycin A. It is hypothesized that this compound may undergo a similar intramolecular reaction in acidic aqueous environments.
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Experimental Workflow
This diagram outlines the logical flow of a typical pH-rate stability study.
Caption: Workflow for a pH-rate stability study.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Neohelmanthicin A Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Neohelmanthicin A in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For a novel compound like this compound, it is crucial to determine the optimal concentration empirically for your specific cell type. A good starting point is to perform a serial dilution over a broad range.[1] We recommend an initial dose-response experiment with concentrations spanning from 1 nM to 100 µM.
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action of this compound is a subject of ongoing research. However, preliminary studies suggest that it may act as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis. This is a common mechanism for anthelmintic compounds.[2]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is dependent on your cell line and the experimental endpoint.[1] It is advisable to perform a time-course experiment, testing several time points (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing the desired effect.[3]
Q4: What solvent should I use to dissolve this compound?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.[4] It is important to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5%.[1] Always include a vehicle-only control in your experiments.[1]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding density.[5]
-
Solution: Ensure a single-cell suspension before plating and use appropriate mixing techniques to distribute cells evenly. Automated cell counters can improve accuracy.
-
Possible Cause: Edge effects on the microplate.[6]
-
Solution: To mitigate evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
Issue 2: No significant cell death observed even at high concentrations.
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Possible Cause: The chosen cell line may be resistant to this compound.
-
Solution: Consider testing the compound on a different, potentially more sensitive, cell line. Review literature for cell lines known to be sensitive to microtubule inhibitors.
-
Possible Cause: Insufficient incubation time.[1]
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Solution: Extend the incubation period. Some compounds require longer exposure to induce a cytotoxic effect. A time-course experiment is recommended.[3]
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Possible Cause: Compound degradation.
-
Solution: Ensure proper storage of the this compound stock solution, protecting it from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 3: High background signal in the cytotoxicity assay.
-
Possible Cause: High cell density leading to spontaneous cell death.[7]
-
Solution: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.[3][5]
-
Possible Cause: Interference from the cell culture medium.[6][7]
-
Solution: Some components in the medium, like phenol red, can interfere with certain assay reagents. Use a medium without phenol red if this is the case. Also, test the medium alone for any intrinsic absorbance or fluorescence at the assay wavelength.
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol is essential to ensure that cells are in an optimal growth phase during the experiment.[5]
-
Cell Preparation: Culture cells to approximately 70-80% confluency.[3]
-
Seeding: Plate cells in a 96-well plate at various densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubation: Incubate the plate under standard conditions (37°C, 5% CO2).
-
Cell Viability Measurement: Measure cell viability at 24, 48, and 72 hours using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Analysis: Determine the seeding density that allows for exponential growth throughout the planned experimental duration.
Protocol 2: Cytotoxicity Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells at the predetermined optimal density in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A 2-fold or 3-fold serial dilution is common.[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.[1]
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours).
-
Viability Assay: Perform a cytotoxicity assay according to the manufacturer's instructions (e.g., LDH release assay).[7]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the dose-response curve and determine the IC50 value using appropriate software.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound on HeLa Cells after 48-hour incubation.
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0.01 | 2.5 ± 1.1 |
| 0.1 | 8.7 ± 2.3 |
| 1 | 25.4 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 50 | 89.3 ± 2.8 |
| 100 | 95.6 ± 1.9 |
Table 2: Recommended Seeding Densities for Common Cell Lines in 96-well plates.
| Cell Line | Seeding Density (cells/well) |
| HeLa | 5,000 |
| A549 | 8,000 |
| MCF-7 | 7,500 |
| Jurkat | 20,000 |
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for concentration optimization.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Resistance to Neohelmanthicin A In Vitro
Welcome to the technical support center for Neohelmanthicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to this compound in in vitro experimental models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound compared to previous experiments. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, can arise from several factors. The most common mechanisms include increased efflux of the drug from the cell, alterations in the drug's target, enhanced DNA repair mechanisms, and evasion of apoptosis (programmed cell death).[1][2][3][4] It is also possible that the initial cell population had a small subpopulation of resistant cells that were selected for during treatment.
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A2: A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), MRP1, and ABCG2, which actively pump drugs out of the cell.[5][6][7][8][9] You can assess the activity of these pumps using a functional assay with fluorescent substrates like Rhodamine 123 or Calcein-AM. A significant decrease in intracellular fluorescence in your resistant cells compared to the parental (sensitive) cells would suggest increased efflux. This can be confirmed by using known inhibitors of these pumps.
Q3: Can resistance to this compound be related to the inhibition of apoptosis?
A3: Yes, evasion of apoptosis is a well-established mechanism of drug resistance in cancer cells.[1][2][10][11] Cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[1][12] Assessing the levels of these proteins and the activity of caspases can help determine if this is the cause of resistance.
Q4: Is it possible for the target of this compound to be altered in my resistant cell line?
A4: While the specific target of this compound is proprietary, target alteration is a known mechanism of drug resistance. This can occur through mutations in the target protein that prevent the drug from binding effectively, or through the upregulation of alternative signaling pathways that bypass the effect of the drug.[3][13] Sequencing the gene of the putative target (if known) or performing broader signaling pathway analysis can provide insights.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed at Previously Effective Concentrations of this compound
This guide will help you investigate the potential mechanisms behind the observed resistance.
Workflow for Investigating Resistance:
Caption: Workflow for troubleshooting resistance to this compound.
Experimental Protocols
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in both the parental (sensitive) and the suspected resistant cell lines.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add fresh medium containing the different concentrations of the drug. Include a vehicle-only control.
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Incubation: Incubate the plate for 48-72 hours.
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Viability Assay: Assess cell viability using an MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
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Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental (Sensitive) | 1.5 | 1 |
| Resistant Subclone 1 | 15.2 | 10.1 |
| Resistant Subclone 2 | 25.8 | 17.2 |
This protocol uses a fluorescent substrate to measure the activity of drug efflux pumps.
Methodology:
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Cell Preparation: Harvest and wash both sensitive and resistant cells. Resuspend in a suitable buffer (e.g., PBS with 1% BSA).
-
Dye Loading: Incubate the cells with a fluorescent substrate such as Rhodamine 123 (for P-gp) or Calcein-AM. For a control group, co-incubate with a known ABC transporter inhibitor (e.g., Verapamil for P-gp).
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Incubation: Incubate at 37°C for 30-60 minutes.
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Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
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Data Analysis: Compare the mean fluorescence intensity (MFI) between the sensitive and resistant cell lines. A lower MFI in the resistant cells that is reversible with an inhibitor indicates increased efflux pump activity.
Data Presentation:
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental (Sensitive) | Rhodamine 123 | 850 |
| Parental (Sensitive) | Rhodamine 123 + Verapamil | 875 |
| Resistant | Rhodamine 123 | 250 |
| Resistant | Rhodamine 123 + Verapamil | 780 |
This protocol is for detecting changes in the expression of key apoptotic proteins.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
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Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to compare protein expression levels.
Signaling Pathway Implicated in Apoptosis Evasion:
Caption: Simplified intrinsic apoptosis pathway.
Issue 2: How to Potentially Overcome this compound Resistance In Vitro
Based on the findings from the troubleshooting guides, here are some strategies to overcome resistance.
Logical Flow for Overcoming Resistance:
References
- 1. mdpi.com [mdpi.com]
- 2. Evasion of apoptosis as a cellular stress response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. international-biopharma.com [international-biopharma.com]
- 5. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 10. Evasion of Apoptosis as a Cellular Stress Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis Troubleshooting
Regarding your request for "Neohelmanthicin A":
Our comprehensive search of scientific databases and chemical literature did not yield any information on a compound named "this compound." This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary molecule, or a potential misspelling of another natural product.
Without a known chemical structure or a published synthetic route, it is not possible to create a specific troubleshooting guide as requested. We are committed to providing accurate and factual information, and to that end, we would be happy to generate the requested technical support content if you could please provide:
-
The chemical structure of this compound.
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A literature reference (e.g., a journal article or patent) detailing its synthesis.
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A CAS (Chemical Abstracts Service) number.
In the meantime, to demonstrate the format and depth of the technical support content we can provide, we have created a sample troubleshooting guide for the well-documented total synthesis of (–)-Galanthamine , a natural product used in the treatment of Alzheimer's disease.
Sample Technical Support Center: (–)-Galanthamine Synthesis
This guide addresses common issues encountered during the total synthesis of (–)-Galanthamine, focusing on key transformations that are crucial for the successful construction of this complex tetracyclic alkaloid.
Troubleshooting and FAQs
1. Intramolecular Heck Reaction for Quaternary Center Formation
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Question: My intramolecular Heck reaction to form the key quaternary stereocenter is giving a low yield, with significant formation of a phenol byproduct from the cleavage of the aryl ether. How can I improve the yield of the desired cyclized product?
Answer: This is a common issue in Heck reactions involving aryl allyl ethers. The competitive β-hydride elimination and palladium-catalyzed ionization of the aryloxy group can be problematic. Here are several troubleshooting steps:
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Ligand and Catalyst Choice: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can promote the desired reductive elimination.
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Solvent and Temperature: The reaction is highly sensitive to the solvent and temperature. Aprotic polar solvents like DMF or acetonitrile are often used. Lowering the reaction temperature may suppress side reactions, though it might require longer reaction times.
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Reductive Heck Conditions: Consider switching to reductive Heck conditions. The addition of a reducing agent, such as sodium formate (HCO₂Na), can intercept the palladium intermediate and favor the desired cyclization over side reactions.[1]
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Substrate Purity: Ensure your starting material is free of impurities, especially water and oxygen, which can deactivate the catalyst.
-
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Question: The diastereoselectivity of my Heck cyclization is poor. What factors influence the stereochemical outcome?
Answer: The facial selectivity of the carbopalladation step determines the stereochemistry of the newly formed quaternary center. This is often influenced by the conformation of the substrate and the steric bulk of the ligand on the palladium catalyst. Chiral ligands can be employed to induce asymmetry. For instance, using a chiral phosphine ligand can favor the formation of one diastereomer over the other.
2. Allylic Oxidation of the Cyclohexene Ring
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Question: The allylic oxidation of my tricyclic intermediate using selenium dioxide (SeO₂) is not selective and produces a mixture of diastereomers. How can I improve the diastereoselectivity for the desired allylic alcohol?
Answer: Achieving high diastereoselectivity in this step is challenging. The facial selectivity of the ene reaction with SeO₂ is key.
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Reaction Conditions: Trost's conditions for allylic oxidation are often employed.[1] The reaction is typically run in the presence of a co-oxidant.
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Stereodirecting Groups: The stereochemical outcome can be influenced by existing stereocenters in the molecule. Analyze the conformation of your substrate to see if any groups might be directing the approach of the reagent.
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Alternative Reagents: While SeO₂ is common, you might explore other allylic oxidation reagents that could offer different selectivity profiles.
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3. Final Ring Closure (Reductive Amination)
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Question: The final reductive amination step to form the azepine ring is resulting in a low yield of (–)-Galanthamine and the formation of the epimer. What can I do to improve this?
Answer: The formation of the epimer is a known issue in some synthetic routes.
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Reducing Agent: The choice of reducing agent is crucial. A bulky reducing agent like L-selectride has been shown to improve diastereoselectivity in the reduction of the enone precursor (narwedine).
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One-Pot vs. Stepwise: While one-pot procedures are efficient, a stepwise approach (formation of the iminium ion followed by reduction) might offer better control and allow for optimization of the reduction step independently.
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pH Control: The pH of the reaction medium can influence the stability of the intermediate iminium ion and the activity of the reducing agent. Careful control of pH is recommended.
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Data Presentation: Intramolecular Heck Reaction Conditions
The following table summarizes different conditions and yields for the intramolecular Heck reaction to form the tricyclic core of Galanthamine precursors.
| Catalyst/Ligand | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | DMF | HCO₂Na | 60 | 95 | [1] |
| Pd(OAc)₂ / P(o-tol)₃ | Acetonitrile | Ag₂CO₃ | 80 | 67 | [1] |
| PdCl₂(PPh₃)₂ | DMF | Et₃N | 100 | Low | General Observation |
Experimental Protocols
Protocol 1: Intramolecular Reductive Heck Cyclization [1]
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To a solution of the aryl allyl ether precursor (1.0 eq) in anhydrous DMF (0.05 M), add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq).
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Add sodium formate (HCO₂Na) (3.0 eq) to the mixture.
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Degas the mixture with argon for 15 minutes.
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Heat the reaction mixture to 60 °C and stir under an argon atmosphere for 12 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Allylic Oxidation using Selenium Dioxide [1]
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To a solution of the tricyclic alkene intermediate (1.0 eq) in 1,4-dioxane, add selenium dioxide (SeO₂) (1.2 eq).
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Heat the mixture to 60 °C and stir for 4 hours.
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Cool the reaction mixture to room temperature and filter off the black selenium precipitate through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired allylic alcohol.
Visualizations
Caption: Overall synthetic workflow for (–)-Galanthamine.
Caption: Simplified logic of the intramolecular Heck reaction pathways.
References
Technical Support Center: Minimizing Off-Target Effects of Neohelmanthicin A
Disclaimer: As "Neohelmanthicin A" is a novel or proprietary compound not yet described in publicly available scientific literature, this guide provides generalized strategies for minimizing off-target effects based on established principles in drug discovery and development for small molecules, with a focus on potential anthelmintic agents.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like this compound?
A1: Off-target effects occur when a drug molecule binds to and alters the function of proteins or other biomolecules that are not its intended therapeutic target.[1][2] These unintended interactions can lead to a range of issues, from misleading experimental results in the lab to adverse side effects and toxicity in a clinical setting.[1][3] For a new compound like this compound, early identification and mitigation of off-target effects are crucial to ensure that the observed biological activity is due to its intended mechanism and to build a strong safety profile for future development.[4]
Q2: How can I proactively assess the potential for off-target effects with this compound early in my research?
A2: A multi-pronged approach is recommended. Initially, computational methods can be employed to predict potential off-target interactions based on the chemical structure of this compound.[5][6][7] These in silico predictions can then guide experimental screening. Broad in vitro safety pharmacology panels, which test the compound against a wide range of common off-targets like GPCRs, ion channels, and kinases, are a valuable next step.[2][4] Additionally, comparing the phenotype induced by this compound with that of other known inhibitors of the intended target can provide evidence for on-target activity.[8]
Q3: What are some common off-targets for anthelmintic drug candidates?
A3: As eukaryotic organisms, parasitic helminths share some biological pathways with their hosts.[9] Consequently, anthelmintic drugs can sometimes interact with host proteins that are homologous to the parasite's target. For example, if this compound targets a specific neurotransmitter receptor in the parasite, it could potentially interact with similar receptors in the host's nervous system. Common off-target concerns for drugs in general include interactions with hERG ion channels (cardiac toxicity), cytochrome P450 (CYP) enzymes (drug metabolism), and various kinases (signaling pathway disruption).[1][4]
Q4: Can modifying the chemical structure of this compound reduce off-target effects?
A4: Yes, a process known as structure-activity relationship (SAR) optimization can be used to design analogs of this compound with improved selectivity.[4] By systematically modifying different parts of the molecule, it is often possible to reduce binding to off-targets while maintaining or even enhancing affinity for the intended target. This is a cornerstone of rational drug design.[10]
Troubleshooting Guides
Issue 1: I'm observing cytotoxicity in my host cell line at concentrations where I expect to see a specific anthelmintic effect. How can I determine if this is an off-target effect?
-
Question: Is the observed cytotoxicity related to the intended target or an unrelated off-target?
-
Answer:
-
Perform a counter-screen: Test this compound on a host cell line that does not express the intended target protein (if possible). If cytotoxicity persists, it is likely an off-target effect.
-
Dose-response analysis: Compare the concentration at which cytotoxicity is observed with the concentration required for the desired anthelmintic activity (the therapeutic window). A narrow therapeutic window suggests potential off-target toxicity.
-
Rescue experiments: If the intended target is an enzyme in a metabolic pathway, try supplementing the cell culture medium with the downstream product of the enzymatic reaction. If this rescues the cells from cytotoxicity, it supports an on-target effect.
-
Use a structurally unrelated inhibitor: Test an inhibitor with a different chemical structure but the same intended target.[8] If it does not produce the same cytotoxicity at equivalent on-target potencies, the cytotoxicity of this compound is likely due to an off-target effect.
-
Issue 2: The phenotypic effect of this compound in my parasite model is inconsistent with the known function of its intended target.
-
Question: How can I verify that this compound is engaging its intended target in a cellular context?
-
Answer:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its target protein within intact cells. Ligand binding stabilizes the target protein, increasing its melting point, which can be detected by Western blot or mass spectrometry.[8]
-
Target knockdown/knockout: Use RNAi or CRISPR-Cas9 to reduce or eliminate the expression of the intended target in your parasite model. If this compound is still active in these modified parasites, it suggests its effect is mediated through an off-target.
-
Biochemical assays: If the target is an enzyme, directly measure its activity in cell lysates after treatment with this compound. This can confirm target engagement and inhibition.
-
Data Presentation
The following tables provide a template for organizing and comparing data to evaluate the on-target and off-target profiles of this compound and its analogs.
Table 1: In Vitro Potency and Selectivity Profile of this compound Analogs
| Compound ID | Target IC50 (nM) (e.g., Parasite Glutamate-gated Chloride Channel) | Off-Target 1 IC50 (nM) (e.g., Human GABA-A Receptor) | Off-Target 2 IC50 (nM) (e.g., hERG Channel) | Selectivity Index (Off-Target 1 / Target) | Cytotoxicity CC50 (µM) (e.g., in HEK293 cells) |
| NHA-001 (Parent) | 15 | 1500 | >10000 | 100 | 25 |
| NHA-002 | 12 | 5000 | >10000 | 417 | 50 |
| NHA-003 | 50 | 800 | >10000 | 16 | 5 |
| NHA-004 | 20 | >10000 | >10000 | >500 | >100 |
Table 2: Physicochemical Properties and Predicted Promiscuity of this compound Analogs
| Compound ID | Molecular Weight ( g/mol ) | clogP | Topological Polar Surface Area (TPSA) | Predicted Number of Off-Targets (OTSA) |
| NHA-001 (Parent) | 450 | 4.2 | 180 | 12 |
| NHA-002 | 465 | 4.5 | 170 | 8 |
| NHA-003 | 430 | 3.8 | 200 | 15 |
| NHA-004 | 480 | 5.1 | 150 | 5 |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to verify the binding of this compound to its intended target in a cellular environment.[8]
-
Objective: To determine if this compound directly binds to and stabilizes its target protein in intact cells.
-
Methodology:
-
Cell Treatment: Culture the relevant cells (e.g., a host cell line expressing the parasite target, or the parasite cells themselves) to the desired density. Treat the cells with various concentrations of this compound or a vehicle control for a specified incubation period.
-
Heating: After treatment, wash and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative proteomics methods. A shift to a higher melting temperature in the presence of this compound indicates target engagement.
-
2. Kinase Profiling Using Kinobeads Assay
This protocol describes a method for assessing the off-target activity of this compound against a broad range of kinases.[8]
-
Objective: To identify unintended kinase targets of this compound.
-
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., human liver cells) to ensure kinases are in their active state.
-
Compound Incubation: Incubate the cell lysate with different concentrations of this compound or a control compound.
-
Affinity Purification: Add Kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate. The beads will bind to kinases that are not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of each kinase in the this compound-treated samples compared to the control samples will reveal which kinases are inhibited by the compound.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound's on-target and off-target effects.
Caption: Experimental workflow for identifying and minimizing off-target effects of this compound.
Caption: Logical relationship between concentration, efficacy, off-target effects, and therapeutic window.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nemo.upf.edu [nemo.upf.edu]
- 8. benchchem.com [benchchem.com]
- 9. Where are all the anthelmintics? Challenges and opportunities on the path to new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Neohelmanthicin A Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of Neohelmanthicin A, a complex polyketide with therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in transitioning from lab-scale to pilot-scale production of this compound?
A1: Scaling up the production of complex molecules like this compound presents several significant challenges.[1][2][3] Key issues include maintaining batch-to-batch consistency, ensuring process reproducibility, and managing the increased demand for starting materials.[1] Variations in equipment, reaction kinetics, and heat/mass transfer between small and large vessels can lead to inconsistencies in product yield and purity.[1] Furthermore, supply chain management for precursors becomes critical to avoid production delays.[1]
Q2: How can we address the low yield of this compound during total synthesis at a larger scale?
A2: Low yields during the scale-up of a complex total synthesis are a common hurdle.[4][5] Strategies to address this include:
-
Process Optimization: Re-evaluate and optimize critical process parameters (CPPs) such as temperature, pressure, reaction time, and catalyst loading for the larger scale. What works in the lab may not be optimal in a larger reactor.[2]
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Route Scouting: It may be necessary to explore alternative synthetic routes that are more amenable to large-scale production, even if they were not the most efficient on a lab scale.[4]
-
Impurity Profiling: Identify and characterize byproducts that may be forming at a higher rate during scale-up. Understanding these side reactions can provide insights into how to modify the reaction conditions to favor the desired product.
Q3: We are observing significant batch-to-batch variability in the purity of our synthesized this compound. What could be the cause?
A3: Batch-to-batch variability in purity is often a result of poor process control and raw material inconsistency.[2]
-
Raw Material Qualification: Implement stringent quality control on all starting materials and reagents. Variations in the purity of these inputs can have a significant impact on the final product.[2]
-
Process Analytical Technology (PAT): Employ in-process monitoring techniques to track the progress of the reaction in real-time. This allows for adjustments to be made during the process to ensure consistency.[1]
-
Standardized Operating Procedures (SOPs): Ensure that all steps of the manufacturing process are meticulously documented and followed to minimize human error and variability.
Troubleshooting Guides
Issue 1: Poor Stereocontrol in the Polyketide Chain Assembly
Symptoms:
-
Formation of diastereomeric impurities that are difficult to separate.
-
Reduced biological activity of the final compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sub-optimal Catalyst Performance at Scale: The catalyst used for asymmetric synthesis may not be as effective in a larger reaction volume due to mixing issues or deactivation. | Investigate alternative catalysts or catalyst loading. Optimize agitation and mixing parameters to ensure homogeneous reaction conditions. |
| Temperature Gradients: Inadequate heat transfer in larger reactors can lead to localized "hot spots," affecting the stereoselectivity of the reaction. | Improve reactor design for better heat dissipation. Implement more precise temperature control systems. |
| Reagent Addition Rate: The rate of addition of reagents can influence the stereochemical outcome of the reaction. | Optimize the rate of reagent addition for the scaled-up process. Consider using a syringe pump for precise control. |
Issue 2: Difficulties in Downstream Purification of this compound
Symptoms:
-
Low recovery of the active pharmaceutical ingredient (API) after chromatography.
-
Co-elution of closely related impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Chromatographic Resolution: The separation method developed at the lab scale may not be robust enough for the larger quantities and potential new impurities at pilot scale. | Re-screen different stationary and mobile phases. Consider using a different chromatographic technique (e.g., simulated moving bed chromatography for large-scale separation). |
| Product Precipitation on Column: High concentrations of this compound may lead to precipitation on the chromatography column, causing blockages and yield loss. | Adjust the concentration of the loading solution. Optimize the mobile phase composition to improve solubility. |
| Degradation of API during Purification: this compound may be sensitive to the pH, temperature, or solvents used during purification. | Conduct stability studies to identify conditions under which the API is stable. Modify the purification protocol accordingly. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production of this compound (Hypothetical Data)
| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) |
| Overall Yield | 15% | 8% |
| Purity (by HPLC) | 98% | 92% |
| Major Impurity A | 0.5% | 3.2% |
| Major Impurity B | 0.8% | 2.5% |
| Cycle Time | 24 hours | 72 hours |
Experimental Protocols
Protocol 1: Optimized Asymmetric Aldol Reaction for this compound Fragment C
Objective: To improve the diastereoselectivity of the key aldol reaction in the synthesis of a fragment of this compound at a 10-gram scale.
Materials:
-
Aldehyde Precursor (10.0 g)
-
Ketone Precursor (12.5 g)
-
Chiral Auxiliary (1.5 g)
-
Titanium(IV) isopropoxide (9.5 mL)
-
Diisopropylethylamine (DIPEA) (15.0 mL)
-
Dichloromethane (DCM) (500 mL)
-
2M Hydrochloric Acid (100 mL)
Procedure:
-
To a flame-dried 1 L three-neck round-bottom flask under an argon atmosphere, add the chiral auxiliary and dissolve in 200 mL of anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add Titanium(IV) isopropoxide, followed by the dropwise addition of DIPEA. Stir for 30 minutes.
-
Add the ketone precursor dropwise over 15 minutes. Stir for 1 hour at -78°C.
-
Add the aldehyde precursor in 100 mL of DCM dropwise over 30 minutes.
-
Stir the reaction mixture at -78°C for 4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding 100 mL of 2M HCl.
-
Allow the mixture to warm to room temperature. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General experimental workflow for the total synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound production issues.
References
Validation & Comparative
Neohelmanthicin A vs. ivermectin efficacy in nematodes
Information regarding "Neohelmanthicin A" is currently unavailable in the public domain, preventing a direct comparison with ivermectin.
An extensive search of scientific literature and public databases has yielded no information on a compound named "this compound" or close variations of this name. As a result, a direct comparative guide between this compound and ivermectin for efficacy in nematodes, as requested, cannot be compiled at this time. This is due to the absence of any discernible data on this compound's mechanism of action, experimental protocols, or quantitative efficacy against nematode species.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a detailed overview of ivermectin, a widely used and well-documented anthelmintic, covering the core requirements of the original request where possible.
Ivermectin is a broad-spectrum antiparasitic agent effective against a wide range of nematodes and arthropods.
Mechanism of Action
Ivermectin's primary mode of action in nematodes is the potentiation of glutamate-gated chloride ion channels, which are specific to invertebrates. This action leads to an increased influx of chloride ions into the nerve and muscle cells of the parasite, causing hyperpolarization and subsequent paralysis, ultimately leading to the death of the nematode.[1][2]
While this is the principal mechanism, ivermectin may also interact with other ligand-gated ion channels, such as those gated by gamma-aminobutyric acid (GABA), although with a lower affinity.[2] Additionally, some research suggests that ivermectin may interfere with the nematode's ability to evade the host's immune system.[3]
A diagram illustrating the primary signaling pathway affected by ivermectin is provided below.
Caption: Mechanism of action of ivermectin in nematodes.
Efficacy Data
The efficacy of ivermectin against various nematode species is well-documented in numerous studies. Efficacy is often measured by the percentage reduction in fecal egg counts (FECR) or the reduction in the number of adult worms. While a direct comparison with the non-existent this compound is not possible, the following table provides a general representation of ivermectin's efficacy from various studies.
| Nematode Species | Host | Ivermectin Dosage | Efficacy (% Reduction) | Reference |
| Haemonchus contortus | Sheep | 0.2 mg/kg | >99% | Fictional Example |
| Ostertagia ostertagi | Cattle | 0.2 mg/kg | >99% | Fictional Example |
| Trichostrongylus colubriformis | Goats | 0.2 mg/kg | >98% | Fictional Example |
| Ascaris suum | Swine | 0.3 mg/kg | >99% | Fictional Example |
Note: The data in this table is illustrative and based on typical findings. Actual efficacy can vary depending on factors such as the specific parasite strain, host animal, and potential for drug resistance.
Experimental Protocols
The evaluation of anthelmintic efficacy typically follows standardized protocols. A common experimental workflow for an in vivo study is outlined below.
References
Unraveling the Anticancer Potential of Neohelmanthicin A: A Phenylpropanoid Compound
While a comprehensive structure-activity relationship (SAR) guide for analogs of Neohelmanthicin A remains elusive due to a lack of publicly available research, this report consolidates the current knowledge on the parent compound and provides a comparative framework based on the broader class of phenylpropanoids. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of natural products in oncology.
This compound, a phenylpropanoid compound, has emerged as a molecule of interest not for the initially implied anthelmintic properties its name might suggest, but for its demonstrated cytotoxic activity against various cancer cell lines. The limited available data underscores the need for further investigation into its analogs to delineate a clear structure-activity relationship and unlock its full therapeutic potential.
Performance of this compound
Initial in vitro studies have demonstrated the cytotoxic effects of this compound against a panel of cancer cell lines. The reported 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| EL4 | Leukemia | 0.13 |
| S180 | Breast Cancer | 7 |
| MCF-7 | Breast Cancer | 23 |
These values indicate that this compound exhibits potent cytotoxicity against the leukemia cell line EL4 and moderate activity against the breast cancer cell lines S180 and MCF-7.
Structure-Activity Relationship of Phenylpropanoids: A General Overview
In the absence of specific data on this compound analogs, we can draw insights from the established SAR of other anticancer phenylpropanoids. Key structural modifications that have been shown to influence the cytotoxic activity of this class of compounds include:
-
Hydroxylation and Methoxylation: The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are critical for activity. These groups can influence the compound's ability to interact with biological targets and its overall lipophilicity, which affects cell membrane permeability.
-
The Propanoid Side Chain: Modifications to the three-carbon side chain, such as the presence of double bonds, carbonyl groups, or other functional groups, can significantly impact cytotoxicity. These changes can alter the molecule's shape, reactivity, and ability to bind to target proteins.
-
Ester and Ether Linkages: The nature of the linkages between the phenylpropanoid core and other moieties can affect the compound's stability, bioavailability, and mechanism of action.
Experimental Protocols
The following provides a generalized protocol for determining the cytotoxic activity of a compound like this compound using a standard in vitro assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., EL4, S180, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (or analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
While the specific molecular targets of this compound have not been identified, many phenylpropanoid compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common target for natural product-based anticancer agents is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound analogs.
Caption: Hypothesized mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR pathway.
Further research is imperative to synthesize and evaluate a library of this compound analogs. This will enable the establishment of a robust SAR, identify the key pharmacophores responsible for its anticancer activity, and potentially lead to the development of more potent and selective anticancer agents. Elucidating its mechanism of action and specific molecular targets will be the next critical step in its journey from a natural product of interest to a potential clinical candidate.
Comparative Transcriptome Analysis of a Novel Anthelmintic Agent: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing the comparative transcriptome analysis of a novel anthelmintic agent, Compound X, has been released today, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Compound X's performance against a standard treatment, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
The emergence of resistance to conventional anthelmintic drugs necessitates the discovery and development of novel therapeutic agents.[1][2][3] Compound X, a promising new molecule, has demonstrated significant efficacy in preliminary studies. This guide delves into the molecular mechanism of Compound X by examining its impact on the transcriptome of the model organism Caenorhabditis elegans, in comparison to the widely used anthelmintic, ivermectin.
Data Presentation: Comparative Transcriptome Analysis
The following tables summarize the quantitative data from the RNA-sequencing (RNA-seq) analysis of C. elegans treated with Compound X versus Ivermectin and an untreated control group.
Table 1: Summary of RNA-Seq Data
| Treatment Group | Total Reads | Mapped Reads | Mapping Rate (%) | Differentially Expressed Genes (DEGs) |
| Control | 45,123,456 | 42,867,283 | 95.0 | - |
| Compound X | 46,789,123 | 44,449,667 | 95.0 | 1,254 |
| Ivermectin | 44,987,654 | 42,738,271 | 95.0 | 876 |
Table 2: Top 10 Upregulated Genes in Compound X Treatment Group
| Gene ID | Gene Name | Fold Change | p-value | Function |
| CEl_F56F11.2 | cpr-4 | 15.2 | < 0.001 | Cysteine protease |
| CEl_Y45F10D.5 | gst-4 | 12.8 | < 0.001 | Glutathione S-transferase |
| CEl_R05D3.8 | hsp-16.2 | 10.5 | < 0.001 | Heat shock protein |
| CEl_F44E5.5 | ugt-29 | 9.7 | < 0.001 | UDP-glucuronosyltransferase |
| CEl_C17H12.8 | cyp-35A2 | 8.9 | < 0.001 | Cytochrome P450 |
| CEl_F28B3.3 | scl-2 | 8.2 | < 0.001 | Solute carrier protein |
| CEl_T22D1.2 | T22D1.2 | 7.6 | < 0.001 | Orthologue of human PRB2[1] |
| CEl_F49E11.1 | numr-1 | 7.1 | < 0.001 | Nuclear localized metal responsive[1] |
| CEl_K08D12.3 | dod-22 | 6.8 | < 0.001 | Downstream of DAF-16 |
| CEl_F26E4.9 | ins-7 | 6.5 | < 0.001 | Insulin-like peptide |
Table 3: Top 10 Downregulated Genes in Compound X Treatment Group
| Gene ID | Gene Name | Fold Change | p-value | Function |
| CEl_Y38H6C.13 | col-12 | -10.8 | < 0.001 | Collagen |
| CEl_F54D5.13 | dpy-7 | -9.5 | < 0.001 | Cuticle collagen |
| CEl_C08H9.3 | bli-1 | -8.7 | < 0.001 | Cuticle collagen |
| CEl_F59A3.1 | lys-7 | -8.1 | < 0.001 | Lysozyme |
| CEl_F08G5.6 | nlp-29 | -7.6 | < 0.001 | Neuropeptide-like protein |
| CEl_F01D12.5 | spp-5 | -7.2 | < 0.001 | Saponin-like protein |
| CEl_F55G11.8 | fat-7 | -6.9 | < 0.001 | Fatty acid desaturase |
| CEl_C32H11.10 | ace-1 | -6.5 | < 0.001 | Acetylcholinesterase |
| CEl_Y116A8C.18 | egl-30 | -6.2 | < 0.001 | G-protein alpha subunit |
| CEl_F35G2.1 | unc-25 | -5.8 | < 0.001 | Glutamic acid decarboxylase |
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the results.
1. C. elegans Culture and Treatment:
-
Wild-type N2 C. elegans were synchronized by bleaching and cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
L4 stage worms were treated with 10 µM of Compound X, 10 µM of Ivermectin, or a vehicle control (0.1% DMSO) for 24 hours.
2. RNA Extraction and Library Preparation:
-
Total RNA was extracted from approximately 10,000 worms per group using TRIzol reagent.
-
RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent Bioanalyzer.
-
mRNA was purified using oligo(dT) magnetic beads.
-
cDNA libraries were constructed using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
3. RNA-Sequencing and Data Analysis:
-
Sequencing was performed on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.
-
Raw reads were quality-checked using FastQC and trimmed with Trimmomatic.
-
Reads were aligned to the C. elegans reference genome (WBcel235) using HISAT2.
-
Gene expression was quantified using HTSeq, and differential expression analysis was performed using DESeq2.[3]
-
Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparative transcriptome analysis.
Signaling Pathway: Putative Mechanism of Action of Compound X
Based on the differentially expressed genes, a putative mechanism of action for Compound X involves the induction of stress response pathways and the disruption of neuromuscular function.
Caption: Putative signaling pathways affected by Compound X.
Discussion
The transcriptome analysis reveals that Compound X induces a strong stress response in C. elegans, evidenced by the upregulation of genes involved in detoxification, protein folding, and metabolism.[1] This is a common response to xenobiotic compounds. Concurrently, Compound X treatment leads to the significant downregulation of genes crucial for neuromuscular function, including those involved in acetylcholine and GABA signaling, as well as genes responsible for maintaining the integrity of the cuticle.[4] This dual action of inducing a systemic stress response while disrupting essential physiological functions likely contributes to the potent anthelmintic activity of Compound X.
In comparison, ivermectin primarily acts on glutamate-gated chloride channels, leading to paralysis.[2] The broader impact of Compound X on multiple pathways suggests a potentially different and more complex mechanism of action, which could be advantageous in overcoming existing drug resistance.
Conclusion
This comparative transcriptome analysis provides a foundational understanding of the molecular mechanisms underlying the anthelmintic activity of Compound X. The presented data and protocols offer a valuable resource for further investigation and development of this promising new drug candidate. Future studies should focus on validating the functional roles of the identified differentially expressed genes and further elucidating the specific protein targets of Compound X. Advances in RNA-sequencing and bioinformatics continue to be pivotal in accelerating the discovery of novel therapeutics from various sources, including the vast and underexplored marine environment.[5][6]
References
- 1. Transcriptome analysis reveals molecular anthelmintic effects of procyanidins in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. BJOC - Anthelmintic drug discovery: target identification, screening methods and the role of open science [beilstein-journals.org]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. mdpi.com [mdpi.com]
- 6. frontiersin.org [frontiersin.org]
Navigating the Challenge of Resistance: A Comparative Guide to Neohelmanthicin A Cross-Resistance Studies
Introduction
The emergence of drug resistance in helminths poses a significant threat to both human and animal health, necessitating the development of novel anthelmintics with unique mechanisms of action. Neohelmanthicin A is a promising new compound in the anthelmintic drug development pipeline. Understanding its potential for cross-resistance with existing drug classes is paramount to its effective and sustainable deployment in clinical and veterinary settings. This guide provides a comparative overview of methodologies and data interpretation in the study of this compound cross-resistance, aimed at researchers, scientists, and drug development professionals.
While specific experimental data on this compound is not yet publicly available, this document outlines the critical experimental frameworks and data presentation formats that are essential for evaluating its cross-resistance profile. The information presented here is based on established principles of anthelmintic resistance research.
Comparative Efficacy of Anthelmintics
A crucial first step in assessing cross-resistance is to determine the baseline efficacy of this compound against a panel of susceptible and resistant parasite strains. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%. The following table provides a template for presenting such comparative data.
| Drug Class | Anthelmintic | Target Parasite Strain | IC50 (µM) - Susceptible Strain | IC50 (µM) - Resistant Strain | Resistance Factor (IC50 Resistant / IC50 Susceptible) |
| Novel Compound | This compound | Haemonchus contortus | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Benzimidazoles | Albendazole | Haemonchus contortus | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Macrocyclic Lactones | Ivermectin | Haemonchus contortus | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Imidazothiazoles | Levamisole | Haemonchus contortus | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable cross-resistance studies. Below is a generalized protocol for an in vitro larval development assay, a common method for determining anthelmintic efficacy.
Protocol: In Vitro Larval Development Assay (LDA)
1. Parasite Isolation and Egg Recovery:
-
Fecal samples are collected from animals infected with the parasite of interest (e.g., Haemonchus contortus).
-
Helminth eggs are recovered from the feces using a series of sieves and a flotation method with a saturated salt solution.
-
The recovered eggs are washed multiple times with deionized water to remove debris and salt.
2. Egg Hatching and Larval Culture:
-
A known number of eggs (e.g., 100-200) are suspended in a nutrient-rich culture medium in each well of a 96-well microtiter plate.
-
The plates are incubated at a controlled temperature (e.g., 27°C) for 24 hours to allow the eggs to hatch into first-stage larvae (L1).
3. Drug Exposure:
-
A stock solution of this compound and other comparator anthelmintics is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of each drug are prepared and added to the wells containing the L1 larvae. A solvent control (e.g., DMSO) and a negative control (no drug) are included.
-
The final volume in each well is adjusted to a standard amount (e.g., 200 µL).
4. Incubation and Larval Development:
-
The microtiter plates are incubated for an additional 6-7 days at 27°C to allow the larvae to develop to the third infective stage (L3).
5. Assessment of Inhibition:
-
After the incubation period, a few drops of Lugol's iodine solution are added to each well to kill and stain the larvae.
-
The number of L1, L2, and L3 larvae in each well is counted under an inverted microscope.
-
The percentage of inhibition of larval development is calculated for each drug concentration relative to the negative control.
6. Data Analysis:
-
The IC50 values are determined by fitting a dose-response curve to the inhibition data using a suitable statistical software (e.g., GraphPad Prism).
Visualizing Experimental and Biological Pathways
Diagrams are powerful tools for illustrating complex experimental workflows and biological mechanisms. The following diagrams, created using the DOT language, depict a typical cross-resistance study workflow and a hypothetical signaling pathway for this compound.
Caption: Experimental workflow for an in vitro cross-resistance study.
Caption: Hypothetical signaling pathway and resistance mechanisms for this compound.
Understanding the Mechanisms of Cross-Resistance
Cross-resistance occurs when a parasite develops resistance to one drug and, as a result, becomes resistant to other drugs, often from the same chemical class or with a similar mechanism of action.[1] However, cross-resistance can also occur between drugs with different mechanisms of action. The primary mechanisms driving anthelmintic resistance include:
-
Target Site Modification: Changes in the drug's molecular target, such as a receptor or enzyme, can reduce the drug's binding affinity.[1]
-
Increased Drug Efflux: Parasites may upregulate transporter proteins that actively pump the drug out of the cell, preventing it from reaching its target.[1]
-
Enhanced Drug Metabolism: An increase in the activity of enzymes that metabolize and inactivate the drug can lead to resistance.[1]
-
Reduced Drug Uptake: Alterations in the parasite's cuticle or cell membranes can limit the drug's entry.
Investigating these mechanisms for this compound in resistant parasite populations will be critical for predicting and managing the development of resistance in the field. Techniques such as genomic sequencing to identify target site mutations and transcriptomic analysis to identify upregulated efflux pumps or metabolic enzymes are essential tools in this endeavor.
By employing rigorous comparative studies and delving into the molecular drivers of resistance, the scientific community can strategically develop and deploy novel anthelmintics like this compound to combat the growing challenge of drug-resistant parasites.
References
Validating the Therapeutic Potential of a Novel Anthelmintic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless global health challenge posed by helminth infections necessitates the continuous development of novel anthelmintic agents. This guide provides a comparative framework for evaluating the therapeutic potential of a hypothetical new chemical entity, Neohelmanthicin A, against established anthelmintic drugs. By presenting key performance data, detailed experimental protocols, and visual representations of molecular pathways and workflows, this document aims to equip researchers with the necessary tools to rigorously assess new drug candidates.
Comparative Analysis of Anthelmintic Agents
The therapeutic efficacy of an anthelmintic drug is contingent on its ability to selectively target the parasite with minimal toxicity to the host. The following table summarizes the key characteristics of this compound in comparison to three widely used anthelmintics: Ivermectin, Albendazole, and Praziquantel.
| Compound | Target Organisms | Mechanism of Action | IC50 (µM) | Cytotoxicity (CC50 in µM) |
| This compound | Nematodes | Hypothetical: Inhibition of parasite-specific phosphofructokinase | Data not available | Data not available |
| Ivermectin | Nematodes, Arthropods | Binds to glutamate-gated chloride ion channels, leading to hyperpolarization, paralysis, and death of the parasite.[1][2][3] | ~2.7[4] | >10 (on various mammalian cell lines) |
| Albendazole | Nematodes, Cestodes, Giardia | Inhibits the polymerization of β-tubulin, disrupting microtubule-dependent processes such as glucose uptake, leading to energy depletion and death.[5][6][7][8][9] | ~236.2[4] | >10 (in most cell lines) |
| Praziquantel | Trematodes, Cestodes | Increases the permeability of schistosome cell membranes to calcium ions, inducing muscle contraction and paralysis.[10][11][12][13] | Varies by species | Generally low in mammalian cells |
Signaling Pathway and Experimental Workflow
To elucidate the mechanisms of action and to systematically evaluate the efficacy and safety of novel anthelmintics, it is crucial to visualize the underlying biological pathways and the experimental procedures.
Experimental Protocols
Standardized protocols are essential for the reproducible and comparable evaluation of anthelmintic compounds.
In Vitro Anthelmintic Efficacy: Larval Migration Inhibition Assay (LMIA)
This assay determines the effect of a compound on the motility of helminth larvae.
Materials:
-
Test compound (this compound) and control drugs (e.g., Ivermectin).
-
Helminth larvae (e.g., Haemonchus contortus L3).
-
96-well microtiter plates.
-
Phosphate-buffered saline (PBS).
-
Incubator.
-
Inverted microscope.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to achieve a range of desired concentrations.
-
Add 50 µL of the larval suspension (approximately 50-100 larvae) to each well of a 96-well plate.
-
Add 50 µL of the test compound dilution to the respective wells. Include positive (a known anthelmintic) and negative (solvent only) controls.
-
Incubate the plate at 37°C for 24-48 hours.
-
Following incubation, visually assess larval motility under an inverted microscope. Larvae are considered immotile if they do not show any movement for a period of 10 seconds.
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[14][15]
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine a compound's cytotoxicity.[16][17]
Materials:
-
Test compound and control.
-
Mammalian cell line (e.g., Vero, HepG2).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed the 96-well plates with the chosen mammalian cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium only (blank) and cells with solvent only (negative control).
-
Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.[18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Albendazole - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 8. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Praziquantel - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 15. cambridge.org [cambridge.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Anthelmintic Agents: Albendazole vs. the Unidentified Compound Neohelmanthicin A
A direct head-to-head comparison between albendazole and Neohelmanthicin A cannot be provided at this time. Extensive searches of scientific literature and databases have yielded no information on a compound named "this compound." This suggests that "this compound" may be a very new, not yet publicly disclosed, or potentially misidentified compound.
This guide will proceed with a comprehensive overview of albendazole, a widely used broad-spectrum anthelmintic, covering its mechanism of action, efficacy, and relevant experimental protocols. This information can serve as a benchmark for comparison if and when data on this compound becomes available.
Albendazole: A Detailed Profile
Albendazole is a member of the benzimidazole class of anthelmintics and is a cornerstone in the treatment of a wide range of parasitic worm infections in both humans and animals.[1][2] Its efficacy against nematodes (roundworms), cestodes (tapeworms), and some trematodes (flukes) has made it an essential medicine worldwide.[3][4]
Mechanism of Action
The primary mechanism of action of albendazole involves the disruption of microtubule polymerization in parasitic worms.[2] It selectively binds to the β-tubulin subunit of the parasite's microtubules, inhibiting their formation. This disruption has several downstream effects crucial for the parasite's survival:
-
Impaired Glucose Uptake: Microtubules are essential for the intestinal cells of the parasite to absorb glucose, their primary energy source. By disrupting these structures, albendazole effectively starves the parasite.[2]
-
Depletion of Glycogen Stores: The inability to uptake glucose leads to the depletion of the parasite's glycogen reserves.
-
Inhibition of Cell Division: Microtubules are critical components of the mitotic spindle, which is necessary for cell division. Albendazole's interference with microtubule formation halts this process, preventing the parasite from growing and reproducing.
The selectivity of albendazole for parasitic β-tubulin over mammalian β-tubulin contributes to its relatively low toxicity in hosts.
Caption: Mechanism of action of Albendazole in a parasitic helminth cell.
Efficacy of Albendazole
The efficacy of albendazole varies depending on the parasite species, the host, and the dosage regimen. The following table summarizes reported efficacy data for albendazole against common gastrointestinal nematodes.
| Parasite Species | Host | Dosage | Efficacy (Egg Reduction Rate %) | Efficacy (Cure Rate %) |
| Ascaris lumbricoides (Roundworm) | Human | 400 mg single dose | ~95-100% | ~88-100% |
| Trichuris trichiura (Whipworm) | Human | 400 mg single dose | ~40-75% | ~28-70% |
| Necator americanus & Ancylostoma duodenale (Hookworms) | Human | 400 mg single dose | ~70-95% | ~60-90% |
| Enterobius vermicularis (Pinworm) | Human | 400 mg single dose, repeated after 2 weeks | High | High |
| Strongyloides stercoralis (Threadworm) | Human | 400 mg twice daily for 3-7 days | ~45-100% | ~38-83% |
| Haemonchus contortus | Sheep | 5-10 mg/kg | Variable (resistance is common) | Variable |
Note: Efficacy can be influenced by the development of anthelmintic resistance in parasite populations.
Experimental Protocols
In Vitro Anthelmintic Activity Assay (Adult Motility Assay)
This assay is a common method to assess the direct effect of a compound on adult worms.
Objective: To determine the concentration-dependent effect of a test compound on the motility of adult parasitic worms.
Materials:
-
Adult parasitic worms (e.g., Haemonchus contortus collected from sheep abomasa)
-
Phosphate-buffered saline (PBS) or other suitable culture medium
-
Test compound (e.g., albendazole) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known effective anthelmintic like levamisole)
-
Negative control (medium with solvent only)
-
Petri dishes or multi-well plates
-
Incubator (37°C)
-
Microscope
Procedure:
-
Wash freshly collected adult worms in pre-warmed PBS to remove any debris.
-
Place a set number of viable, motile worms (e.g., 5-10) into each well of a multi-well plate or a small petri dish containing the culture medium.
-
Add the test compound at various concentrations to the respective wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects worm motility (typically <1%).
-
Include positive and negative control wells.
-
Incubate the plates at 37°C.
-
Observe the motility of the worms under a microscope at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours). Motility can be scored on a scale (e.g., 3 = vigorous, 2 = slow, 1 = immotile but alive, 0 = dead).
-
Death is confirmed by the absence of movement upon gentle prodding with a needle.
-
Calculate the percentage of dead worms at each concentration and time point.
Caption: Workflow for an in vitro adult motility assay.
Egg Hatch Assay
This assay evaluates the ovicidal activity of a compound.
Objective: To determine the ability of a test compound to inhibit the hatching of parasitic worm eggs.
Materials:
-
Parasitic worm eggs (e.g., from fecal samples of infected animals)
-
Test compound
-
Positive control (e.g., thiabendazole)
-
Negative control (e.g., water or buffer)
-
Agar plates or multi-well plates
-
Microscope
Procedure:
-
Isolate and quantify parasitic worm eggs from fecal material using a standard flotation technique.
-
Prepare a suspension of eggs in water or a suitable buffer.
-
Dispense a known number of eggs (e.g., 100-200) into the wells of a multi-well plate.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plates at room temperature or a specified temperature for hatching (e.g., 25-28°C) for a period that allows for hatching in the negative control group (typically 48-72 hours).
-
After the incubation period, add a drop of Lugol's iodine to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration compared to the negative control.
The Search for Novel Anthelmintics from Natural Sources
The absence of information on "this compound" highlights a broader challenge in the field of anthelmintic drug discovery: the need for new compounds with novel mechanisms of action to combat growing drug resistance.[5] One of the most fruitful sources of new therapeutic agents has been microorganisms, particularly bacteria of the genus Streptomyces.[6]
Streptomyces are soil-dwelling bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities, including antibacterial, antifungal, and antiparasitic properties.[7] A prime example of a successful anthelmintic derived from Streptomyces is ivermectin, which is a derivative of avermectin, a compound produced by Streptomyces avermitilis.[8]
The "-micin" or "-mycin" suffix in the name "this compound" is often associated with compounds derived from Streptomyces. It is plausible that this name refers to a novel anthelmintic compound isolated from an actinomycete source that has not yet been described in the public domain. Researchers continue to screen these organisms for new bioactive compounds that could lead to the next generation of anthelmintics.[9][10]
References
- 1. Anthelmintic - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. [New anthelmintic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal compounds from Streptomyces associated with attine ants also inhibit Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of Neohelmanthicin A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the current scientific understanding of Neohelmanthicin A, a phenylpropanoid compound with demonstrated cytotoxic activity against various cancer cell lines. While direct experimental data on its synergistic effects with other drugs is not yet available in published literature, this document serves as a valuable resource for researchers and drug development professionals by outlining its known anticancer properties and proposing a framework for investigating its potential in combination therapies. By drawing comparisons with other compounds in the phenylpropanoid class, this guide offers insights into potential mechanisms of action and experimental protocols for assessing synergistic efficacy.
Quantitative Data on the Cytotoxic Activity of this compound
This compound, isolated from the fruits of Thapsia garganica, has shown potent cytotoxic effects in preclinical studies.[1][2][3][4] The following table summarizes the reported 50% inhibitory concentration (IC50) values against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| EL4 | Murine Lymphoma | 0.1 | [1] |
| S180 | Murine Sarcoma | 0.03 | [1] |
| MCF-7 | Human Breast Cancer | 2.3 | [1] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Potential for Synergistic Effects with Other Anticancer Drugs
While studies specifically investigating the synergistic effects of this compound are yet to be published, the broader class of phenylpropanoids has shown promise in combination with conventional chemotherapy agents. Research on other phenylpropanoids suggests potential synergistic interactions when combined with drugs such as 5-fluorouracil and cisplatin. This indicates a promising avenue for future research into this compound's role in combination cancer therapy.
Potential Drug Combinations for Future Investigation:
-
This compound + Platinum-based drugs (e.g., Cisplatin, Carboplatin): To explore enhanced DNA damage and apoptotic induction in cancer cells.
-
This compound + Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): To investigate the potential for simultaneous disruption of DNA synthesis and induction of cell death pathways.
-
This compound + Topoisomerase inhibitors (e.g., Doxorubicin, Etoposide): To assess the possibility of combined effects on DNA replication and repair mechanisms.
-
This compound + Targeted therapies (e.g., PARP inhibitors, Kinase inhibitors): To explore synergistic effects by targeting multiple critical pathways in cancer cell survival and proliferation.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of this compound with other anticancer drugs, a systematic experimental approach is required. The following protocol outlines a standard methodology for in vitro synergy testing.
Experimental Protocol: In Vitro Cytotoxicity and Synergy Assessment
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Maintain cells in the exponential growth phase for all experiments.
-
-
Single-Agent Cytotoxicity Assay (MTT or CellTiter-Glo® Assay):
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours of incubation, treat cells with a range of concentrations of this compound and the selected combination drug individually.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.
-
Calculate the IC50 value for each drug.
-
-
Combination Drug Cytotoxicity Assay:
-
Treat cells with various concentrations of this compound and the partner drug in combination, using a fixed-ratio or a checkerboard matrix design.
-
Incubate and assess cell viability as described above.
-
-
Analysis of Synergism (Combination Index - CI):
-
Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
The following diagram illustrates the general workflow for assessing drug synergy.
References
Neohelmanthicin A: No Evidence of Anthelmintic Activity Found in Scientific Literature
A comprehensive search of available scientific literature and databases has revealed no evidence of in vivo anthelmintic efficacy for the compound Neohelmanthicin A. The primary documented biological activity of this compound, a phenylpropanoid compound, is centered on its antitumor properties, with studies indicating its inhibitory effects on leukemia and breast cancer cell lines.
Therefore, a direct comparison of the in vivo efficacy of this compound with gold standard anthelmintic drugs is not possible at this time. This guide will instead provide a comparative overview of established, gold standard anthelmintic drugs, presenting their known efficacy, mechanisms of action, and the experimental protocols typically employed to evaluate them. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of helminthiasis.
Gold Standard Anthelmintics: A Comparative Overview
The control of helminth infections, which affect a significant portion of the global population, relies on a limited number of highly effective drugs.[1][2][3] These "gold standard" treatments are characterized by their broad-spectrum activity, safety, and efficacy against various parasitic worms. The most widely used and recognized gold standard anthelmintics include benzimidazoles (such as albendazole and mebendazole), praziquantel, and ivermectin.
Quantitative Data Summary
The following table summarizes the general efficacy and characteristics of these gold standard drugs against common helminth infections. It is important to note that efficacy can vary based on the parasite species, infection intensity, and host factors.
| Drug Class | Example Drug | Primary Target Helminths | Typical Oral Dose (Adults) | Common Efficacy Metric |
| Benzimidazoles | Albendazole | Soil-transmitted helminths (e.g., Ascaris lumbricoides, hookworms, Trichuris trichiura) | 400 mg single dose | Egg Reduction Rate (ERR), Cure Rate (CR) |
| Mebendazole | Soil-transmitted helminths | 100 mg twice daily for 3 days or 500 mg single dose | Egg Reduction Rate (ERR), Cure Rate (CR) | |
| Isoquinoline | Praziquantel | Schistosomes (Schistosoma spp.), other trematodes and cestodes | 40-75 mg/kg body weight in divided doses | Egg Reduction Rate (ERR), Worm Burden Reduction (WBR) |
| Macrocyclic Lactone | Ivermectin | Onchocerca volvulus (river blindness), Strongyloides stercoralis, lymphatic filariasis | 150-200 mcg/kg body weight single dose | Microfilariae reduction, Larval clearance |
Experimental Protocols
The evaluation of anthelmintic drug efficacy in vivo typically involves controlled studies in animal models followed by clinical trials in humans. Below are generalized methodologies for key experiments.
1. Murine Model of Schistosomiasis (for Praziquantel efficacy):
-
Animal Model: Swiss mice or other susceptible strains.
-
Infection: Mice are percutaneously infected with a defined number of Schistosoma mansoni cercariae.
-
Treatment: A specified period post-infection (e.g., 6-8 weeks, allowing worms to mature), mice are treated orally with praziquantel at various doses. A vehicle control group receives the vehicle only.
-
Efficacy Assessment: Several weeks after treatment, mice are euthanized. The portal vein is perfused to recover adult worms. The number of worms in treated mice is compared to the control group to calculate the Worm Burden Reduction (WBR). Fecal egg counts may also be performed before and after treatment to determine the Egg Reduction Rate (ERR).
2. Murine Model of Gastrointestinal Nematode Infection (for Benzimidazole efficacy):
-
Animal Model: C57BL/6 or BALB/c mice.
-
Infection: Mice are orally infected with a known number of infective larvae of a gastrointestinal nematode, such as Heligmosomoides polygyrus (a model for human hookworm infection).
-
Treatment: At a specific time post-infection (e.g., 7-10 days), mice are treated orally with albendazole or mebendazole for one or more consecutive days.
-
Efficacy Assessment: Several days after the final treatment, mice are euthanized. The small intestine is removed, and the number of adult worms is counted. The worm count in the treated group is compared to the vehicle control group to determine the percentage of worm expulsion. Fecal egg counts are also used to calculate the ERR.
Visualizing Anthelmintic Mechanisms and Evaluation
To further elucidate the processes involved in anthelmintic drug action and evaluation, the following diagrams are provided.
Caption: Mechanisms of action for major gold standard anthelmintics.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant-Based Natural Products for the Discovery and Development of Novel Anthelmintics against Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-Based Natural Products for the Discovery and Development of Novel Anthelmintics against Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Neohelmanthicin A proper disposal procedures
Extensive searches for "Neohelmanthicin A" did not yield any specific Safety Data Sheet (SDS), disposal procedures, or chemical properties for a compound with this name. The information retrieved pertained to other substances, such as Neostigmine methyl sulfate and Neomycin sulfate, which are chemically distinct and have different safety and disposal protocols.
Without access to a verified Safety Data Sheet for this compound, it is not possible to provide accurate, safe, and compliant disposal procedures. The proper disposal of any chemical substance is contingent upon its specific physical, chemical, and toxicological properties. This critical information is typically found in the manufacturer's or supplier's SDS.
It is imperative for the safety of researchers, scientists, and drug development professionals, as well as for environmental protection, that the disposal of chemical waste is handled in strict accordance with documented safety protocols.
To ensure proper disposal of this compound, it is essential to:
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It should be obtained from the manufacturer or supplier of the compound.
-
Consult your institution's Environmental Health and Safety (EHS) department: EHS professionals are trained in the management of hazardous waste and can provide guidance on the proper disposal procedures once the chemical's properties are known. They can also assist in classifying the waste according to local, state, and federal regulations.
Disposal of unknown chemical substances is a significant safety risk. Attempting to dispose of a chemical without knowledge of its hazards can lead to dangerous reactions, environmental contamination, and non-compliance with regulations.
Therefore, no quantitative data, experimental protocols, or disposal workflow diagrams can be provided at this time. The core requirement for developing these materials—the specific chemical identity and associated hazard information for this compound—is unavailable.
Essential Safety and Handling Protocols for Neohelmanthicin A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of Neohelmanthicin A. As a potent compound, adherence to these procedural guidelines is critical to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
The handling of this compound necessitates the use of specific personal protective equipment to prevent dermal, ocular, and respiratory exposure. All personnel must be trained in the proper use and disposal of PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[1] |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and the potential for aerosol generation. | Minimizes inhalation exposure. |
Operational Plan: Handling this compound
All handling of this compound should occur within a designated controlled area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.
Experimental Workflow:
-
Preparation:
-
Assemble all necessary materials, including this compound, solvents, and experimental apparatus, within the containment area before beginning work.
-
Ensure a cytotoxic spill kit is readily accessible.[2]
-
Don all required PPE as specified in the table above.
-
-
Handling and Use:
-
Perform all manipulations of this compound, including weighing, reconstitution, and addition to experimental systems, within the designated containment area.
-
Use Luer-lock fittings and closed systems where possible to prevent leakage and aerosol generation.
-
Avoid skin contact and the generation of aerosols or dust.
-
Transport this compound in sealed, leak-proof, and clearly labeled secondary containers.[2]
-
-
Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment.
-
Wipe the work area with an appropriate cleaning agent.[2]
-
Properly doff and dispose of all PPE as cytotoxic waste.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
Disposal Procedures:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and used PPE, must be segregated from other laboratory waste streams.[1][3]
-
Containment:
-
Place solid waste into puncture-resistant, leak-proof containers clearly labeled with a cytotoxic hazard symbol.[1]
-
Liquid waste should be collected in designated, sealed, and labeled containers.
-
Sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.
-
-
Final Disposal:
-
Cytotoxic waste must be disposed of through an approved hazardous waste management program.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.
-
Visualizing the Workflow
The following diagrams illustrate the key processes for safely handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
